Manganese;tin
Description
Types of Magnetic Ordering
Manganese-tin alloys exhibit a range of magnetic ordering types, each with unique characteristics and potential applications. These include ferromagnetism, various forms of antiferromagnetism, and ferrimagnetism.
Ferromagnetism in manganese-tin systems is observed in specific compounds and alloys, where the magnetic moments of the manganese atoms align in parallel, leading to a strong net magnetization. While pure manganese is not ferromagnetic at room temperature due to the close proximity of its atoms, which favors antiferromagnetic coupling, alloying with tin can increase the inter-atomic distances and alter the electronic structure, thereby enabling ferromagnetic ordering. wikipedia.orgarxiv.orgaps.org
A notable example is the two-dimensional material MnSn. aps.org Research has shown that a monolayer of MnSn exhibits ferromagnetic properties. aps.org The Curie temperature (Tc), the temperature above which a material loses its ferromagnetic properties, has been observed to increase significantly with the number of layers, rising from 54 K for a single layer to 225 K for a three-layer structure. aps.org This enhancement is attributed to strong interlayer ferromagnetic coupling. aps.org
Furthermore, certain ternary alloys incorporating manganese and tin also display ferromagnetic characteristics. For instance, Mn-Pt-Sn and Mn-Ga-Sn systems can exhibit ferromagnetic or ferrimagnetic behavior at room temperature. unl.edu In some cases, manganese-tin compounds can exhibit weak ferromagnetism as a consequence of slight distortions in their crystal or magnetic structures. unl.edu
| Compound/Alloy | Magnetic Ordering | Curie Temperature (Tc) | Key Findings |
|---|---|---|---|
| MnSn (monolayer) | Ferromagnetic | 54 K | Exhibits 2D ferromagnetism. aps.org |
| MnSn (3-layer) | Ferromagnetic | 225 K | Increased Tc due to interlayer coupling. aps.org |
| Mn-Pt-Sn alloys | Ferromagnetic/Ferrimagnetic | ~370 K | Show magnetic ordering at room temperature. unl.edu |
Antiferromagnetism is a prevalent magnetic ordering in manganese-tin compounds, where the magnetic moments of neighboring manganese atoms align in an antiparallel fashion, resulting in a zero or near-zero net magnetization. materialsproject.org This type of ordering is sensitive to temperature and disappears above a critical temperature known as the Néel temperature (T_N). materialsproject.org
One of the well-studied antiferromagnetic manganese-tin compounds is MnSn2. It has a tetragonal crystal structure and orders antiferromagnetically with a Néel temperature of approximately 320-330 K. jps.jpresearchgate.net Below this temperature, MnSn2 is known to exhibit at least two distinct antiferromagnetic states. jps.jpjps.jp Another compound, Mn3.67Sn, is also suggested to be antiferromagnetic with a Néel temperature of 365 K. researchgate.net
The hexagonal form of Mn3Sn is another significant example, displaying a triangular antiferromagnetic order at room temperature. aps.orgunl.edu In this arrangement, the magnetic moments of the Mn atoms lie in a plane and are oriented at 120 degrees to each other, leading to a cancellation of the net magnetic moment. unl.edu
| Compound | Néel Temperature (T_N) | Crystal Structure |
|---|---|---|
| MnSn2 | ~320-330 K | Tetragonal jps.jpresearchgate.net |
| Mn3.67Sn | 365 K | Hexagonal researchgate.net |
| Mn3Sn | ~420 K | Hexagonal researchgate.net |
A particularly interesting form of antiferromagnetism found in manganese-tin systems is non-collinear antiferromagnetism, where the magnetic moments are not aligned parallel or antiparallel to a single axis. The hexagonal compound Mn₃Sn is a prime example of a non-collinear antiferromagnet. wikipedia.orgresearchgate.net It possesses a chiral spin order where the spins of the Mn atoms are rotated 120 degrees relative to their neighbors. arxiv.org This non-collinear arrangement breaks time-reversal symmetry, a condition that is crucial for the emergence of various exotic quantum phenomena. arxiv.org
One of the most significant consequences of the non-collinear magnetic structure in Mn₃Sn is the observation of a large anomalous Hall effect (AHE) at room temperature, despite having a very small net magnetization. wikipedia.orgresearchgate.netarxiv.org The AHE is the production of a transverse voltage in a current-carrying material in a magnetic field, and its "anomalous" component in ferromagnetic materials is proportional to the magnetization. The large AHE in antiferromagnetic Mn₃Sn is attributed to the non-zero Berry curvature in its electronic band structure, a topological feature arising from its unique spin configuration. researchgate.netresearchgate.net This discovery has positioned Mn₃Sn as a promising material for antiferromagnetic spintronics, where information could be stored and manipulated using the antiferromagnetic state. aps.org Furthermore, theoretical calculations and experimental evidence suggest that Mn₃Sn is a magnetic Weyl semimetal, a topological state of matter characterized by the presence of Weyl points in its electronic structure. arxiv.orgaip.org
The non-collinear antiferromagnetism in hexagonal Mn₃Sn is characterized by an inverse triangular spin configuration. aps.orgarxiv.orgresearchgate.net In this arrangement, the magnetic moments of the manganese atoms, which form a Kagome lattice in the basal planes of the crystal structure, are oriented at 120 degrees to each other. arxiv.orgresearchgate.net This specific spin structure results in a near-zero net magnetization. arxiv.org The inverse triangular spin configuration is a direct consequence of the frustrated magnetic interactions within the Kagome lattice. researchgate.net
This unique spin arrangement is responsible for the material's unusual properties, including the large anomalous Hall effect. aps.org The orientation of these triangular spin clusters can be controlled by an external magnetic field, which in turn influences the observed Hall conductivity. researchgate.net The stability of this inverse triangular spin structure is temperature-dependent, and at lower temperatures, Mn₃Sn can transition to a different magnetic state, which is accompanied by a suppression of the anomalous Hall effect. researchgate.net
The emergence of non-collinear and inverse triangular spin configurations in hexagonal Mn₃Sn is rooted in the concept of magnetic frustration. researchgate.net In the Kagome lattice formed by the manganese atoms, each Mn spin has two nearest neighbors. arxiv.org If the interaction between nearest neighbors is antiferromagnetic (favoring antiparallel alignment), it is geometrically impossible for all spins to simultaneously satisfy this condition with their neighbors. This geometric constraint is known as frustration. researchgate.net
This frustration prevents the system from settling into a simple collinear antiferromagnetic state and instead leads to the formation of the more complex, non-collinear inverse triangular spin structure. researchgate.net The system finds a compromise by arranging the spins at 120-degree angles, which minimizes the energy of the frustrated interactions. researchgate.net This frustrated antiferromagnetic state is not only fundamental to the magnetic structure of Mn₃Sn but is also the origin of its fascinating topological and spintronic properties. arxiv.org
Ferrimagnetism is another form of magnetic ordering observed in manganese-tin compounds. In a ferrimagnetic material, there are two or more magnetic sublattices with opposing magnetic moments of unequal magnitude, resulting in a net spontaneous magnetization. wikipedia.org
The compound Mn₁.₇₇Sn has been identified as being ferrimagnetic. jps.jpjps.jp The magnetic properties of this compound, including its Curie temperature and saturation magnetization, are sensitive to heat treatment, which suggests that the atomic ordering within the crystal lattice plays a crucial role in determining the magnetic behavior. jps.jpjps.jp For example, lowering the annealing temperature has been shown to increase both the Curie temperature (from 226 K to 263 K) and the saturation magnetization. jps.jpjps.jp In the hexagonal structure of Mn₂Sn, the magnetic lattice can be divided into two sublattices, and the interactions between Mn atoms on different sublattices can lead to ferrimagnetic behavior. arxiv.org Some ternary alloys, such as those in the Mn-Pt-Sn system, also exhibit ferrimagnetic properties. unl.edu
A special case of ferrimagnetism is compensated ferrimagnetism, where the magnetic moments of the different sublattices completely cancel each other out at a specific temperature, known as the compensation temperature, resulting in zero net magnetization. Below this temperature, the magnetization of one sublattice dominates, and above it, the other does. The cubic phase of Mn₂Sn has been theoretically predicted to be a half-metallic fully compensated ferrimagnet. arxiv.org Half-metallicity means that the material behaves as a conductor for electrons of one spin orientation and as an insulator for the other, which is a highly desirable property for spintronic applications. While not a pure manganese-tin compound, the concept of compensated ferrimagnetism has been explored in Mn-based Heusler alloys, where tuning the composition can lead to a zero net magnetic moment. aps.org
| Compound | Magnetic Ordering | Curie Temperature (T_C) | Key Findings |
|---|---|---|---|
| Mn₁.₇₇Sn | Ferrimagnetic | 226 K - 263 K | Magnetic properties are dependent on heat treatment and atomic ordering. jps.jpjps.jp |
Spin-Glass Transitions
A spin-glass is a magnetic state characterized by a disordered arrangement of magnetic spins that are "frozen" in their orientation below a certain temperature, known as the freezing temperature (Tf). This phenomenon is often observed in systems with magnetic frustration and disorder.
In manganese-tin systems, spin-glass behavior has been identified. For example, in α-Mn1−xSnxO2 nanotubes, the introduction of Sn4+ ions, which are diamagnetic, leads to a spin-glass transition. rsc.org The freezing temperature was found to decrease from 44 K to 30.5 K as the tin content increased. rsc.org This indicates that the nonmagnetic substitution of Mn ions with Sn ions enhances the frustration within the magnetic lattice, promoting the spin-glass state. rsc.org The study also suggested that the spin-glass transition in α-MnO2 is likely due to cation vacancies, an effect that is magnetically similar to the substitution by diamagnetic Sn4+ ions. rsc.org
Spin-glass-like states have also been observed in other manganese-based alloys, such as in the austenitic phase of Mn1−xFexNiGe for x ≥ 0.26, which enters this state below approximately 70 K. researchgate.net In the context of β-Mn-type alloys like Co7Zn7Mn6, a reentrant spin-glass transition occurs at low temperatures, coexisting with helical magnetic order. mdpi.com The partial substitution of manganese by iron in Co7Zn7Mn6−xFex was found to lower the spin-glass freezing temperature as the iron content increased. mdpi.com While not a direct manganese-tin compound, these findings in related systems highlight the propensity for spin-glass behavior in complex manganese alloys where competing magnetic interactions and structural disorder are present.
Magnetic Transitions and Critical Phenomena
Néel Temperature (T_N) and Curie Temperature (T_C)
The critical temperatures at which materials undergo a phase transition from an ordered magnetic state to a paramagnetic state are known as the Curie temperature (T_C) for ferromagnetic materials and the Néel temperature (T_N) for antiferromagnetic materials. wikipedia.orgdifference.wikiquora.com Above these respective temperatures, thermal energy overcomes the magnetic ordering. wikipedia.org
Investigations into intermetallic compounds within the manganese-tin system have determined these critical temperatures for various stoichiometries.
Mn3.67Sn : This compound is suggested to be antiferromagnetic, exhibiting a Néel temperature (T_N) of 365 K. jps.jp
Mn1.77Sn : This compound is identified as ferrimagnetic. Its Curie temperature (T_C) is sensitive to heat treatment, varying from 226 K to 263 K. This variation is attributed to the degree of atomic ordering within the material. jps.jp
MnSn2 : This compound displays antiferromagnetic behavior with a Néel temperature (T_N) of 324 K. jps.jp
The table below summarizes the magnetic transition temperatures for these manganese-tin compounds.
| Compound | Magnetic Ordering | Transition Temperature (K) | Type |
|---|---|---|---|
| Mn3.67Sn | Antiferromagnetic | 365 | T_N |
| Mn1.77Sn | Ferrimagnetic | 226 - 263 | T_C |
| MnSn2 | Antiferromagnetic | 324 | T_N |
In more complex alloys, the transition temperatures can be tuned by composition. For instance, in the Mn3-xFexSn system, the Curie or transition temperature can be adjusted over a wide range, from 155 K up to 759 K, by varying the iron content. researchgate.net Similarly, in Ni-Mn-Sn based Heusler alloys, doping with other elements can significantly alter the magnetic transition temperatures. arxiv.orgmdpi.com
Magnetic Phase Transitions under External Stimuli (e.g., Temperature, Magnetic Field)
Manganese-tin systems and related alloys can exhibit magnetic phase transitions induced by external stimuli such as changes in temperature or the application of a magnetic field. These transitions are often coupled with structural changes, leading to interesting magnetostructural phenomena.
In Mn-rich Ni-Mn-Sn alloys, a martensitic transformation from a ferromagnetic austenite (B1171964) phase to a weak-magnetic or ferromagnetic martensite (B1171850) phase can be induced by a magnetic field. researchgate.net This field-induced transformation is a key characteristic of metamagnetic shape memory alloys. A significant change in magnetization, as large as 44 Am2/kg, has been observed across this martensitic transformation in Ni37Mn54Sn9. researchgate.net
Temperature-dependent magnetization measurements also reveal these transitions. For example, in Ni45Co5Mn38Sn12, cooling from a high-temperature paramagnetic state first leads to a transition to a ferromagnetic austenite phase, followed by a martensitic transformation to an antiferromagnetic phase at a lower temperature. arxiv.org The application of a magnetic field during the martensitic phase can drive the system back to the ferromagnetic state, a phenomenon known as a metamagnetic transition. arxiv.org
The influence of a magnetic field on magnetic transitions can be summarized as follows:
Field-Induced Structural Transitions : In some alloys, an applied magnetic field can trigger a structural phase transition, often from an antiferromagnetic or paramagnetic state to a ferromagnetic one. researchgate.netaps.org
Metamagnetism : An external magnetic field can induce a transition from an antiferromagnetic to a ferromagnetic state, which is often accompanied by a sharp increase in magnetization. arxiv.org
Shift in Transition Temperatures : The temperature at which a magnetic phase transition occurs can be shifted by the application of a magnetic field. aps.org
These field-induced transitions are of great interest for applications in magnetic refrigeration, sensors, and actuators due to the large changes in magnetic and structural properties. tudelft.nl
Spin-Orbit Coupling Effects and Topological Properties
Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its motion within the electric potential of a crystal lattice. youtube.com This interaction is particularly significant in materials containing heavy elements and plays a crucial role in determining the electronic band structure, leading to a variety of interesting magnetic and topological phenomena. youtube.comaps.org In manganese-tin systems, SOC is responsible for effects like the anomalous Hall effect and can give rise to topologically non-trivial electronic states. researchgate.net
Topological materials are characterized by having a bulk electronic structure that is topologically distinct from a simple insulator or metal, often leading to the presence of protected surface or edge states. youtube.com First-principles calculations on Mn-doped SnTe (tin telluride) have shown that the inclusion of spin-orbit coupling is essential for accurately describing its electronic structure. researchgate.net These calculations suggest that such systems can host magnetic ground states where the Mn-4d orbitals are highly localized, a feature that can influence the material's carrier concentration and potential for thermoelectric applications. researchgate.net
Anomalous Hall Effect (AHE)
The anomalous Hall effect (AHE) is a phenomenon observed in magnetic conductors where an electric current generates a transverse voltage, similar to the ordinary Hall effect, but in the absence of an external magnetic field. This effect originates from the material's own magnetization and is intimately linked to spin-orbit coupling. researchgate.net
Manganese-tin compounds are part of a class of materials that exhibit a significant AHE. In particular, the noncollinear antiferromagnet Mn3Sn is a well-known example of a material with a large AHE at room temperature. researchgate.net The effect in these materials is not proportional to the small net magnetization but arises from the specific non-collinear arrangement of the manganese magnetic moments, which is a consequence of the underlying crystal symmetry and electronic structure. researchgate.net
The AHE has also been systematically studied in the ferrimagnetic compounds RMn6Sn6 (where R is a rare-earth element like Tb, Dy, Ho). These materials possess a kagome lattice of manganese atoms, a geometric arrangement known to host exotic electronic states. Large intrinsic anomalous Hall conductivities have been observed in these compounds, with values around 250 Ω-1cm-1 for TbMn6Sn6, 40 Ω-1cm-1 for DyMn6Sn6, and 95 Ω-1cm-1 for HoMn6Sn6. arxiv.org
The table below presents the anomalous Hall conductivity for several RMn6Sn6 compounds.
| Compound | Anomalous Hall Conductivity (Ω-1cm-1) |
|---|---|
| TbMn6Sn6 | ~250 |
| DyMn6Sn6 | ~40 |
| HoMn6Sn6 | ~95 |
Furthermore, studies on ternary alloys have shown that the AHE in a dilute magnetic alloy like Cu(Mn) can be significantly enhanced by co-doping with heavy nonmagnetic impurities that possess strong spin-orbit interaction. aps.org This highlights the critical role of SOC in generating the AHE, where the skew scattering of spin-polarized currents by impurities with strong SOC leads to a larger transverse voltage. aps.org
Spin Hall Effect (SHE)
The Spin Hall Effect (SHE) is a phenomenon where a charge current is converted into a transverse spin current, driven by spin-orbit coupling. aps.org Conversely, the inverse Spin Hall Effect (ISHE) facilitates the conversion of a spin current back into a charge current, providing a crucial method for detecting pure spin currents. aps.orgaps.org In manganese-tin (Mn-Sn) systems, particularly in the non-collinear Kagome lattice antiferromagnet Mn₃Sn, the interplay between manganese (Mn) and tin (Sn) gives rise to significant SHE phenomena. aps.orgu-tokyo.ac.jp
Research into amorphous/nanocrystalline Mn-Sn alloys has revealed a substantial enhancement of the SHE. aps.org Studies utilizing spin Seebeck and spin pumping measurements have shown that doping Mn with 18% Sn can increase the spin Hall angle (θSH) by as much as 20 times compared to pure Mn. aps.orgaps.org The spin Hall angle is a critical parameter that measures the efficiency of converting charge current to spin current. u-tokyo.ac.jp This enhancement is particularly noteworthy because it is accompanied by a tenfold reduction in resistivity (ρ). aps.orgaps.org
The energy consumption in spin Hall materials is proportional to ρ/θSH², meaning that for the Mn₈₂Sn₁₈ alloy, the energy consumption is drastically reduced—by a factor of approximately 4000—compared to pure Mn. aps.org This significant improvement highlights the potential of Mn-Sn alloys for developing energy-efficient spintronic devices. aps.orgu-tokyo.ac.jp The large enhancement of the SHE is not attributed to any magnetic order, as the Hall effect in these alloys is mostly linear with the applied field and shows no hysteresis. aps.org
The following table summarizes the key parameters for pure Mn and the Mn₈₂Sn₁₈ alloy, demonstrating the significant impact of Sn doping.
| Material | Spin Hall Angle (θSH) | Spin Diffusion Length (λsd) | Resistivity (ρ) |
| Pure Mn | ≈ -0.23% | ≈ 11.5 nm | High |
| Mn₈₂Sn₁₈ | ≈ -4.4% | ≈ 3.7 nm | Reduced by ~10x |
This table presents comparative data on the Spin Hall Effect parameters for pure Manganese and a Manganese-Tin alloy, based on findings from spin Seebeck and spin pumping measurements. aps.org
These findings are essential for understanding pure spin current phenomena in Mn-based alloys and suggest a promising direction for discovering future spin Hall materials with high efficiency and low power consumption. aps.orgu-tokyo.ac.jp
Anomalous Nernst Effect (ANE)
The Anomalous Nernst Effect (ANE) is a thermoelectric phenomenon observed in magnetic materials where a temperature gradient generates a transverse electric voltage, perpendicular to both the heat flow and the magnetization. aps.orgresearchgate.net It is considered the thermoelectric counterpart of the Anomalous Hall Effect (AHE). aps.orgaps.org In manganese-tin systems, particularly the chiral antiferromagnet Mn₃Sn and the ferromagnetic semimetal candidate Mn₃Sn₂, a large ANE has been observed, which is significant for potential applications in thermoelectric energy conversion. aps.orgresearchgate.net
In Mn₃Sn₂, significant anomalous Hall and Nernst responses have been recorded. aps.org The anomalous Hall resistivity (ρxyA) reaches approximately 7 µΩ cm at 200 K. A notable jump of about 1 μV K⁻¹ in the Nernst signal is observed around zero field at the same temperature, indicating the important role of occupied bands near the Fermi level in its anomalous transport properties. aps.org The anomalous Nernst coefficient (NxyA) in Mn₃Sn₂ can reach as high as 1.65 μV K⁻¹ T⁻¹, a value that surpasses those of conventional itinerant ferromagnets like iron (Fe), cobalt (Co), and nickel (Ni) (which are typically around 0.1 μV K⁻¹ T⁻¹). aps.org This results in a large anomalous Nernst angle (θAN) of about 6.5%. aps.org These unexpectedly large values, not explained by conventional scaling with magnetization, suggest the existence of topologically nontrivial states in the material. aps.org
Recent theories propose that the ANE can serve as a measure of the Berry curvature at the Fermi energy, and its observation in materials with vanishingly small net magnetization, like the antiferromagnet Mn₃Sn, supports this view. researchgate.netnih.gov The ability to control the direction of the ANE electric field by manipulating the magnetization direction offers advantages for creating thermopile structures using a single magnetic material, unlike traditional Seebeck effect devices that require both p-type and n-type semiconductors. youtube.com
The table below details the ANE properties observed in a Mn₃Sn₂ single crystal.
| Property | Value | Temperature |
| Anomalous Hall Resistivity (ρxyA) | ~ 7 µΩ cm | 200 K |
| Nernst Effect Jump (at zero field) | ~ 1 μV K⁻¹ | 200 K |
| Anomalous Nernst Coefficient (NxyA) | 1.65 μV K⁻¹ T⁻¹ | - |
| Anomalous Nernst Angle (θAN) | ~ 6.5% | - |
This table summarizes the significant anomalous thermoelectric and magnetoelectric properties measured in Mn₃Sn₂ single crystals. aps.org
Internal Magnetic Fields and Hyperfine Interactions (e.g., at Sn sites)
Hyperfine interactions refer to the interactions between the magnetic moment of a nucleus and the magnetic field produced by its surrounding electrons. In manganese-tin compounds, studying these interactions, particularly at the tin (Sn) sites, provides valuable insights into the local magnetic environment and the nature of magnetic exchange interactions. Mössbauer spectroscopy is a key technique for investigating these phenomena, where diamagnetic Sn probe atoms are introduced into the magnetic lattice. aps.org
In perovskite-like oxides such as CaCu₃Mn₄O₁₂, when doped with ¹¹⁹Sn atoms, the Sn⁴⁺ ions substitute for Mn⁴⁺ ions. aps.org Below the Curie temperature, the magnetic moments of the neighboring manganese (Mn) and copper (Cu) ions induce spin polarization of the electrons around the tin ion. This effect, transmitted via an intermediate oxygen (O) ion (e.g., in Sn-O-Mn chains), results in a magnetic field at the Sn nucleus, known as the supertransferred hyperfine field (STHF). aps.org The magnitude and sign of this field are related to the covalency parameters and the angle of the Sn-O-(Cu, Mn) bond. aps.org
For ¹¹⁹Sn probe atoms in CaCu₃Mn₄O₁₂, the STHF at the Sn nuclei was measured to be approximately 105 kOe at 77 K. aps.org Analysis of the Mössbauer spectra often reveals multiple magnetic environments for the Sn atoms. For instance, a primary Zeeman sextet can be attributed to Sn atoms with a standard nearest-neighbor configuration of magnetic ions, while secondary sextets can indicate environments where one of the neighboring magnetic ions (like Mn) is replaced by another Sn atom. aps.org The difference in the hyperfine fields between these sites can be used to estimate the contribution of a single magnetic ion to the total STHF. aps.org
The study of hyperfine interactions is not limited to oxides. In Heusler alloys like Pd₂MnSn, internal fields at the tin nuclei, as well as at palladium and manganese sites, have been measured using techniques like spin-echo nuclear magnetic resonance. researchgate.net These measurements provide data that aligns with the known magnetic and chemical ordering in these alloys. researchgate.net Theoretical models and first-principles calculations are also employed to systematically quantify and understand the trends in hyperfine interactions, revealing how factors like local bonding geometry and the chemical nature of surrounding materials can trigger transitions between different spin states. arxiv.org
Influence of Cation Disorder on Magnetic Properties
Cation disorder, which refers to the random distribution of different cations on specific crystallographic sites, can significantly influence the magnetic and electronic properties of materials like manganese-based perovskites and ferrites. aps.orgaps.orgacs.org This disorder can introduce strain fields and alter the crucial bond angles and distances involved in magnetic exchange interactions, such as the Mn-O-Mn superexchange pathway. aps.org
In magnetoresistive perovskites of the form (R₀.₇M₀.₃)MnO₃ (where R and M are different cations), size differences between the A-site cations lead to disorder. aps.org This disorder has been shown to suppress the ferromagnetic-metal to paramagnetic-insulator transition temperature (Tₘ). The variation in Tₘ can be related to strain fields resulting from disordered oxygen displacements, which are parameterized by the variance of the A-site cation radii. aps.org This effect demonstrates that Jahn-Teller distortions of the Mn³⁺ ions, which are sensitive to the local structure, play a role in electron localization. aps.org A significant suppression of magnetoresistance is also observed as a consequence of this cation disorder. aps.org
Similarly, in spinel ferrites like MgFeMnO₄, the distribution of Mg, Fe, and Mn cations over the tetrahedral (A) and octahedral (B) sites is often disordered. acs.org Neutron diffraction studies have revealed that in MgFeMnO₄, all three cations are distributed over both sites, creating a complex disordered arrangement. acs.org In the broader MnxZn₁₋xFe₂O₄ system, it is found that zinc (Zn) ions preferentially occupy the A-sites, while Mn and Fe ions are distributed between both A- and B-sites. ekb.eg This specific distribution of magnetic and non-magnetic ions is a critical determinant of the material's bulk magnetic properties, such as its initial magnetic permeability and magnetic loss, which are vital for applications in electronic components. ekb.eg The cation distribution, and thus the magnetic properties, can be sensitive to the synthesis conditions of the material. aps.orgekb.eg
Computational Modeling of Magnetic States (e.g., Monte Carlo simulations)
Computational modeling, particularly through methods like Monte Carlo (MC) simulations, is a powerful tool for investigating the magnetic properties and phase transitions in manganese-tin systems and related magnetic materials. nih.goviaea.org MC simulations are statistical methods used to model complex systems by performing random sampling to obtain numerical results. github.io In the context of magnetism, they are frequently based on models like the Ising or Heisenberg models to simulate the behavior of atomic spins on a lattice. iaea.orggithub.io
The MC Metropolis algorithm is a common approach where the system evolves by attempting random changes in the spin configuration (e.g., flipping a spin). github.io The acceptance of a new configuration depends on the change in the system's energy and the temperature, governed by the Boltzmann factor, which ensures that the system reaches thermal equilibrium. github.ioudel.edu By performing these simulations at various temperatures, researchers can calculate thermodynamic properties such as spontaneous magnetization, magnetic susceptibility, and specific heat. iaea.org These calculations allow for the determination of critical temperatures, like the Curie temperature (TC), where a material undergoes a phase transition from a magnetically ordered (e.g., ferromagnetic) state to a disordered (paramagnetic) state. iaea.org
For instance, MC simulations have been used to study magnetic phase transitions in Mn-doped semiconductors to understand how the concentration of Mn and charge carriers affects the magnetic ordering temperature. iaea.org In the study of two-dimensional magnetic materials, MC simulations based on the Heisenberg model have been employed to estimate the TC of novel materials like monolayer square CrBr₂. researchgate.net
These simulation techniques are also scalable, allowing for the analysis of mesoscopic-scale magnetic objects by re-scaling the parameters that describe magnetic interactions at the atomic level. nih.gov This enables the modeling of complex magnetic structures, such as the transition from ferromagnetic to vortex or fingerprint-like magnetic domain structures as the system size increases. nih.gov Such simulations are invaluable for designing new magnetic materials with specific properties for applications in spintronics and other technologies, providing a bridge between first-principles calculations and the macroscopic magnetic behavior of real-world systems. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
MnSn |
|---|---|
Molecular Weight |
173.65 g/mol |
IUPAC Name |
manganese;tin |
InChI |
InChI=1S/Mn.Sn |
InChI Key |
NTIGMHLFJNXNBT-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Sn] |
Origin of Product |
United States |
Synthesis Methodologies for Manganese Tin Compounds
Bulk Synthesis Approaches
Bulk synthesis methods are essential for producing large quantities of Mn-Sn compounds for various applications and for growing single crystals for fundamental research. These techniques include solid-state reactions, high-pressure synthesis, and melt growth methods.
Solid-State Reaction Techniques
Solid-state reaction is a common and straightforward method for synthesizing polycrystalline materials from solid precursors. This technique typically involves intimately mixing powders of the constituent elements or their compounds and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state.
A notable example of a related manganese-tin chalcogenide synthesized via a similar melt and annealing technique is the olivine-type compound Mn2SnSe4. scielo.org.mx In this method, stoichiometric amounts of the elemental precursors (manganese, tin, and selenium) are sealed in an evacuated quartz ampoule. The ampoule is then heated to a high temperature to melt the constituents, followed by a controlled cooling and annealing process to promote the formation of the desired crystalline phase. The resulting product is a polycrystalline powder. scielo.org.mx X-ray diffraction is a crucial tool for identifying the crystal structure and confirming the phase purity of the synthesized compound. scielo.org.mx
| Compound | Synthesis Method | Precursors | Key Parameters | Resulting Phase |
| Mn2SnSe4 | Melt and Annealing | Mn, Sn, Se | High-temperature melting, controlled cooling and annealing | Polycrystalline powder |
High-Pressure Synthesis Routes
High-pressure synthesis is a powerful technique to create novel materials with unique crystal structures and properties that are not accessible under ambient pressure conditions. By applying high pressures, typically in the gigapascal (GPa) range, the interatomic distances are reduced, which can lead to the formation of denser and sometimes metastable phases.
General parameters for high-pressure synthesis can be summarized as follows:
| Parameter | Description | Typical Range |
| Pressure | The applied force per unit area. | GPa to tens of GPa |
| Temperature | The heat applied to the sample to overcome kinetic barriers. | Hundreds to thousands of °C |
| Apparatus | The equipment used to generate high pressure. | Multi-anvil press, Diamond anvil cell |
Melt Growth and Directional Solidification Methods
Melt growth techniques involve the solidification of a molten material to form a crystalline solid. These methods are particularly useful for growing large single crystals and for producing materials with controlled microstructures. Directional solidification is a specific type of melt growth where the solidification is controlled to proceed in a specific direction, which can lead to aligned grains and improved properties.
One prominent melt growth technique is melt-spinning , a rapid solidification method. In this process, a molten alloy is ejected onto a rapidly rotating wheel, leading to cooling rates on the order of 10^4 to 10^7 K/s. This rapid cooling can produce homogeneous, single-phase, and textured ribbons, and can also lead to the formation of metastable phases. aip.orgfrontiersin.org For example, Mn3Sn2−xMx (M = B, C) ribbons have been prepared by melt-spinning, resulting in a main phase of Ni3Sn2-type (Pnma) Mn3Sn2. aip.org
| Compound System | Synthesis Method | Key Parameters | Resulting Microstructure |
| Mn3Sn2−xMx (M = B, C) | Melt-spinning | Wheel linear speed of 30 m/s | Textured ribbons with a main phase of Mn3Sn2 |
| Mn50Ni40Sn10 | Melt-spinning | - | Polycrystalline ribbons with refined microstructure |
Other melt growth techniques like the Bridgman and Czochralski methods are widely used for growing large single crystals of intermetallic compounds. website-files.comwikipedia.org In the Bridgman method, a crucible containing the molten material is slowly lowered through a temperature gradient to induce directional solidification. website-files.comscribd.commdpi.comcarbolite.com The Czochralski method involves pulling a seed crystal from a melt, resulting in a large, single-crystal ingot. wikipedia.orgencyclopedia.pubpvatepla-cgs.com While specific applications of these methods for binary manganese-tin compounds are not extensively documented in the available literature, they have been employed for related ternary systems like Ni-Mn-Sn Heusler alloys.
Thin Film Fabrication Techniques
Thin film deposition techniques are crucial for integrating manganese-tin compounds into electronic and spintronic devices. These methods allow for the growth of thin layers of material with controlled thickness, composition, and crystal structure on a substrate.
Combinatorial Sputtering and Co-Sputtering
Combinatorial sputtering is a powerful thin-film deposition technique used to explore a wide range of compositions on a single substrate. In this method, multiple sputtering targets of different materials are used to deposit a film with a composition gradient. This allows for the rapid screening of material properties as a function of composition.
A prime example of this technique applied to a manganese-tin system is the synthesis of cation-disordered manganese tin nitride (MnSnN2) thin films. In this process, radio-frequency (RF) co-sputtering from manganese and tin targets in a nitrogen-containing atmosphere is employed. The deposition is carried out in a high-vacuum chamber.
| Parameter | Value/Range |
| Base Pressure | 2 × 10⁻⁸ to 5 × 10⁻⁸ Torr |
| Deposition Pressure | 12 ± 1 mTorr |
| Gas Flow Rates | 15 sccm N₂, 5 sccm Ar |
| Deposition Temperature | 225 °C |
This method has been shown to produce wurtzite-like MnSnN2 with a wide composition tolerance, ranging from 20% < Mn/(Mn+Sn) < 65%. The resulting films exhibit columnar grains, which is typical for sputtered films.
Chemical Spray Pyrolysis (CSP)
Chemical Spray Pyrolysis (CSP) is a simple, cost-effective, and scalable technique for depositing thin films. It involves spraying a solution containing precursors of the desired compound onto a heated substrate. The precursors decompose upon contact with the hot surface, leading to the formation of a thin film.
This method has been successfully used to fabricate tin-doped manganese oxide (Mn3O4:Sn) thin films. The process begins with dissolving manganese (II) chloride tetrahydrate and tin (II) chloride in a solvent to create a precursor solution. This solution is then sprayed onto a heated glass substrate.
| Parameter | Value/Range |
| Precursor Concentration | 0.1 M Manganese (II) Chloride Tetrahydrate |
| Dopant Concentration | 0, 2, and 4 at% Tin (II) Chloride |
| Substrate Temperature | 350 °C |
| Spray Duration | 8 minutes |
The resulting Mn3O4:Sn films have been shown to be polycrystalline with a tetragonal structure. The doping with tin influences the physicochemical and optical properties of the manganese oxide thin films.
Electrochemical Deposition Methods
Electrochemical deposition is a versatile technique for synthesizing manganese-tin alloys and compounds by applying an electrical current through an electrolyte solution containing precursors of the desired elements. This method allows for precise control over the composition and thickness of the deposited material.
Tin-manganese alloys have been successfully electrodeposited from aqueous solutions. One such approach utilizes a modified sulfate (B86663)/gluconate electrolyte. In these systems, silvery matte and adherent coatings can be obtained within a specific current density range at room temperature. The manganese content within the deposited alloy can be systematically varied by adjusting the applied current density. For instance, in a particular study, the manganese content was observed to range from zero to a maximum of approximately 35% by weight. Notably, the cathode current efficiency in these depositions can be relatively high for manganese alloys, generally exceeding 50%.
Another avenue for the electrochemical synthesis of manganese-tin compounds involves the use of deep eutectic solvents (DES). These ionic liquid analogues offer a different electrochemical window and can influence the morphology and composition of the deposited material. For example, Mn-Sn deposits have been obtained from urea-based and ethylene (B1197577) glycol-based deep eutectic solvents. The composition of the resulting alloy is highly dependent on both the specific DES employed and the composition of the electrolytic bath. Research has shown that a urea-based DES can yield Mn-Sn deposits with a tin content ranging from 1.8 to 6.7 wt%, while an ethylene glycol-based DES can produce deposits with a significantly higher tin content, varying between 33.2 and 59.0 wt%. aip.org The morphology of these deposits is also influenced by the synthesis conditions, with pure manganese deposits often being powdery and amorphous, whereas the manganese-tin alloys tend to be more adherent. aip.org
The following table summarizes key parameters and findings in the electrochemical deposition of manganese-tin compounds.
| Electrolyte Type | Precursors | Substrate | Current Density | Resulting Compound/Alloy | Key Findings |
| Modified Sulfate/Gluconate | Manganese Sulfate, Tin Sulfate, Gluconate | Mild Steel | Varied | Sn-Mn Alloy | Mn content variable with current density (0-35 wt%); Cathode efficiency > 50%. |
| Urea-based Deep Eutectic Solvent | MnCl2, SnCl2, Choline Chloride, Urea | Not specified | Not specified | Mn-Sn Alloy | Sn content between 1.8 and 6.7 wt%. aip.org |
| Ethylene Glycol-based Deep Eutectic Solvent | MnCl2, SnCl2, Choline Chloride, Ethylene Glycol | Not specified | Not specified | Mn-Sn Alloy | Sn content between 33.2 and 59.0 wt%. aip.org |
Sol-Gel Techniques
The sol-gel method is a wet-chemical technique used for the fabrication of solid materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. This process is particularly well-suited for the synthesis of metal oxides and allows for fine control over the product's purity, composition, and microstructure at relatively low temperatures.
In the context of manganese-tin compounds, the sol-gel method has been employed to synthesize complex oxides such as tin-doped lanthanum manganites (La0.775Sr0.225Mn1-xSnxO3). plos.org The synthesis process typically begins with the dissolution of metal precursors, such as metal nitrates (e.g., La(NO3)3, Sr(NO3)2, Mn(NO3)2) and a tin source, in a suitable solvent. ripublication.com Gel-forming agents, commonly citric acid and ethylene glycol, are then introduced to the solution. ripublication.com Upon heating, these agents facilitate the formation of a polymeric network that entraps the metal ions, leading to a homogenous gel. Subsequent heat treatment, including pyrolysis and calcination at specific temperatures, removes the organic components and promotes the crystallization of the desired oxide phase. ripublication.com For instance, after pyrolysis at 200 °C, the material is typically amorphous, with crystallization initiating at around 400 °C and a fully crystalline, single-phase product being achieved after treatment at 600 °C. ripublication.com
The general steps for synthesizing manganese-tin oxides via the sol-gel method are outlined below:
Precursor Solution Preparation: Dissolving metal salts (e.g., manganese acetate (B1210297), tin chloride) in a solvent.
Sol Formation: Hydrolysis of the precursors, often initiated by the addition of water, leads to the formation of a colloidal suspension known as a sol.
Gelation: Condensation reactions between the sol particles result in the formation of a continuous solid network within the liquid phase, known as a gel.
Aging: The gel is aged to allow for further polycondensation and strengthening of the network.
Drying: The liquid phase is removed from the gel network.
Calcination: The dried gel is heated at high temperatures to decompose organic residues and crystallize the final oxide product.
The versatility of the sol-gel method allows for the synthesis of materials in various forms, including powders and thin films. aip.org However, a potential drawback is the difficulty in controlling the stoichiometry of doped oxide nanoparticles. aip.org
Molecular Beam Epitaxy (MBE)
Molecular beam epitaxy (MBE) is a sophisticated thin-film deposition technique that allows for the growth of high-purity, single-crystal layers (epitaxy) with atomic-level precision. The process takes place in an ultra-high vacuum environment, where beams of atoms or molecules of the constituent elements are directed onto a heated crystalline substrate. The slow deposition rate enables the atoms to arrange themselves into a crystalline structure that is an extension of the substrate's lattice.
MBE has been successfully utilized to grow high-quality thin films of manganese-tin compounds, such as the hexagonal antiferromagnet Mn3Sn. In one study, (0001) oriented Mn3Sn thin films were grown directly on a MgO (111) substrate. arxiv.org A key finding was the identification of a narrow growth window where the morphology of the film could be precisely controlled by making slight adjustments to the manganese (Mn) flux. arxiv.org This control allowed for the growth of either well-defined, high-crystalline-quality islands or a nearly continuous film. arxiv.org High-resolution X-ray diffraction confirmed the high degree of (0001) orientation in these films. arxiv.org
Another example of MBE-grown manganese-tin compounds is the RMn6Sn6 family of kagome magnets, where R can be a rare-earth element like Erbium (Er) or Terbium (Tb). These materials have been grown as (0001)-oriented thin films on a Pt(111) buffer layer, which itself is deposited on an Al2O3(0001) substrate. aip.org This atomic layer MBE (AL-MBE) approach involves the sequential deposition of the constituent atomic layers, providing exquisite control over the film's structure. aip.org
The table below provides a summary of the growth parameters for manganese-tin thin films using MBE.
| Compound | Substrate | Buffer Layer | Growth Temperature | Key Growth Parameters | Resulting Film Characteristics |
| c-Mn3Sn | MgO (111) | None | Not specified | Control of Mn flux | High crystalline-quality islands or nearly continuous (0001) oriented film. arxiv.org |
| ErMn6Sn6 | Al2O3(0001) | Pt(111) | 100 °C | Atomic Layer MBE | (0001)-oriented thin film. aip.org |
| TbMn6Sn6 | Al2O3(0001) | Pt(111) | 80 °C | Atomic Layer MBE | (0001)-oriented thin film. aip.org |
Nanostructure and Nanomaterial Synthesis
The synthesis of manganese-tin compounds at the nanoscale opens up possibilities for new and enhanced properties due to quantum size effects and a high surface-area-to-volume ratio. Various methods have been developed to produce nanostructured manganese-tin materials with controlled size, shape, and dimensionality. These techniques are crucial for tailoring the material's performance in a range of applications. This section will explore several key methods for the synthesis of manganese-tin nanostructures, including hydrothermal and solvothermal methods, co-precipitation approaches, and the formation of manganese oxide clusters on tin oxide nanocrystals.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are methods that employ a solvent (water in the case of hydrothermal) under elevated temperature and pressure in a sealed vessel, such as an autoclave, to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. These techniques are highly effective for producing crystalline nanostructures with controlled morphology.
The hydrothermal method has been utilized for the synthesis of manganese oxide nanostructures on indium tin oxide (ITO) substrates. For example, Mn3O4 nanorods have been grown by reacting manganese sulfate (MnSO4) and potassium permanganate (B83412) (KMnO4) in the presence of hydrogen peroxide (H2O2). plos.org The reaction mixture is heated in an autoclave containing the ITO substrate, leading to the in-situ formation of nanorods directly on the electrode surface. plos.org A typical synthesis involves heating the autoclave at 80°C for 2 hours. plos.org The resulting nanorods can have uniform dimensions, for instance, an average thickness of approximately 100 ± 30 nm and a length of 1.4 μm. plos.org
Solvothermal synthesis, a more general term that includes hydrothermal synthesis, has been used to produce manganese-tin oxide microparticles, such as MnSnO3. ijnnonline.net In a typical solvothermal process, precursors like manganese acetate and stannic chloride are dissolved in a solvent, and a precipitating agent, such as urea, is added. ijnnonline.net The mixture is then sealed in an autoclave and heated to a specific temperature for a set duration, allowing for the formation of the desired crystalline product. This method is advantageous for producing bimetallic oxides with controlled crystallinity and morphology. ijnnonline.net
The table below summarizes the parameters for hydrothermal and solvothermal synthesis of manganese-tin related nanostructures.
| Method | Precursors | Solvent/Medium | Temperature | Time | Resulting Nanostructure |
| Hydrothermal | MnSO4, KMnO4, H2O2 | Deionized Water | 80°C | 2 hours | Mn3O4 nanorods on ITO. plos.org |
| Solvothermal | Manganese Acetate, Stannic Chloride, Urea | Aqueous | Not specified | Not specified | MnSnO3 microparticles. ijnnonline.net |
Co-precipitation Approaches
Co-precipitation is a widely used and relatively simple wet chemical method for synthesizing multicomponent oxide nanoparticles. This technique involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. The resulting precipitate is then typically washed, dried, and calcined to obtain the final crystalline product. The key advantage of this method is the ability to achieve a homogeneous mixture of the constituent metal ions at an atomic level.
Mesoporous MnO2/SnO2 nanocomposites have been successfully synthesized using an ultrasonic-assisted co-precipitation method. arxiv.org This approach has been shown to be more effective than traditional co-precipitation in producing materials with higher catalytic efficiency. researchgate.net The process involves the use of precursors for manganese and tin, which are precipitated together. The application of ultrasonic irradiation during the synthesis can significantly influence the properties of the final material, such as the BET surface area and average particle diameter. arxiv.org
In another application of this technique, Mn-doped SnO2 nanoparticles have been prepared. kfupm.edu.sa The synthesis involves dissolving a tin salt precursor and a manganese salt dopant in a solvent, followed by the addition of a precipitating agent to induce the formation of the doped hydroxide (B78521) precipitate. Subsequent calcination of the precipitate yields the Mn-doped SnO2 nanoparticles. The concentration of the manganese dopant can be varied to tune the material's properties. kfupm.edu.sa
The co-precipitation method is valued for its simplicity, cost-effectiveness, and scalability. However, careful control of parameters such as pH, temperature, and stirring rate is crucial to ensure the formation of a homogeneous product with the desired particle size and morphology.
Formation of Manganese Oxide Clusters on Tin Oxide Nanocrystals
A specialized approach to creating manganese-tin composite nanomaterials involves the formation of manganese oxide clusters on the surface of pre-synthesized tin oxide nanocrystals. This method allows for the creation of heterostructures where the properties of both components can be synergistically combined.
One effective technique for achieving this is impregnation. In this method, manganese oxide clusters are formed on antimony-doped SnO2 (ATO) nanocrystals. Current time information in Cass County, US. The process involves dispersing the ATO nanocrystals in a solution containing a manganese precursor. Subsequent treatment, such as heating, leads to the decomposition of the precursor and the formation of manganese oxide clusters anchored to the surface of the ATO nanocrystals. Current time information in Cass County, US. The resulting MnOx/ATO material possesses strong and broad absorption in the near-infrared region, a property attributed to the localized surface plasmon resonance of the ATO nanocrystals. Current time information in Cass County, US.
This synthesis strategy allows for the creation of materials with unique functionalities. For example, the MnOx/ATO system has been investigated as a photothermal catalyst for environmental purification, where near-infrared light irradiation leads to a significant increase in catalytic activity for the degradation of pollutants. Current time information in Cass County, US. The intimate contact between the manganese oxide clusters and the tin oxide nanocrystals is crucial for the enhanced performance of these composite materials.
The formation of these clusters can be considered a post-synthesis modification of the tin oxide nanocrystals, offering a versatile route to functionalize nanomaterials for specific applications. The size and distribution of the manganese oxide clusters can be controlled by adjusting the concentration of the manganese precursor and the conditions of the impregnation and subsequent treatment steps.
Control of Composition and Stoichiometry during Synthesis
The precise control of composition and stoichiometry is a critical aspect of synthesizing manganese-tin compounds, as it directly influences their crystal structure, phase purity, and ultimately, their physical and chemical properties. Researchers employ various strategies during synthesis to dictate the elemental ratios and achieve desired phases, ranging from adjusting precursor concentrations in chemical methods to manipulating deposition parameters in physical vapor deposition techniques.
One effective method for achieving a wide range of compositions is through combinatorial synthesis, particularly in the fabrication of thin films. For instance, in the synthesis of manganese tin nitride (MnSnN2), a combinatorial sputtering approach has been utilized. nrel.govacs.org This technique allows for the deposition of a thin film with a continuous gradient of compositions across a single substrate. By co-sputtering from manganese and tin targets in a reactive nitrogen environment, a wide composition tolerance can be achieved, with single-phase wurtzite-like MnSnN2 being formed over a cation ratio [Mn/(Mn + Sn)] ranging from approximately 20% to 65%. nrel.govacs.org The precise stoichiometry of the resulting film is a direct function of the relative sputtering powers of the individual metal targets.
The variation in the Mn/(Mn + Sn) ratio has a direct and measurable impact on the structural parameters of the synthesized compound. As the manganese content increases, a corresponding change in the crystal lattice dimensions is observed. This relationship is detailed in the following table, which illustrates the effect of composition on the c-axis lattice parameter of MnSnN2.
Table 1: Effect of Cation Ratio on the c-axis Lattice Parameter of MnSnN2
| Mn/(Mn + Sn) Ratio (%) | c-axis Lattice Parameter (Å) |
|---|---|
| ~38 | ~5.42 |
| ~45 | ~5.40 |
| ~50 (Stoichiometric) | ~5.38 |
| ~55 | ~5.36 |
| ~65 | ~5.34 |
Note: This interactive table is based on trends described in research findings where the c-axis contracts with increasing Mn content. nrel.gov
In the synthesis of nanoparticle compounds, the control of stoichiometry is often managed by adjusting the molar ratios of the precursors in a solution-based method. For example, in the preparation of manganese-doped stannic oxide (SnO2) nanoparticles via a microwave-assisted solution method, the dopant concentration is precisely controlled by varying the weight percentage of the manganese precursor, such as manganese chloride (MnCl2·4H2O), relative to the tin precursor, stannous chloride dihydrate (SnCl2·2H2O). bhu.ac.in The elemental composition of the final nanoparticles can be verified using techniques like Energy Dispersive X-Ray Spectroscopy (EDX), confirming the successful incorporation of manganese into the stannic oxide lattice in a controlled manner. bhu.ac.in
The following table summarizes the intended manganese doping levels in the synthesis of manganese-doped stannic oxide nanoparticles.
Table 2: Precursor Composition for Synthesis of Manganese-Doped Stannic Oxide Nanoparticles
| Sample | Intended Mn Dopant (wt%) | Tin Precursor | Manganese Precursor |
|---|---|---|---|
| 1 | 2 | SnCl2·2H2O | MnCl2·4H2O |
| 2 | 4 | SnCl2·2H2O | MnCl2·4H2O |
| 3 | 6 | SnCl2·2H2O | MnCl2·4H2O |
| 4 | 8 | SnCl2·2H2O | MnCl2·4H2O |
| 5 | 10 | SnCl2·2H2O | MnCl2·4H2O |
This table illustrates the systematic variation of the manganese precursor to control the doping concentration in the final product. bhu.ac.in
Furthermore, the principle of adjusting precursor delivery rates is a fundamental strategy in many synthesis techniques to control stoichiometry. In methods like reactive off-axis sputtering, the ablation ratio of the individual metal targets can be finely tuned to control the elemental ratio in the resulting film. aps.org While not specific to a manganese-tin compound, this technique's applicability is universal. For instance, by systematically varying the power to the manganese and tin sputtering targets, a precise and predictable control over the Mn/Sn ratio in the deposited film can be achieved. This allows for the targeted synthesis of specific intermetallic phases, each with its own unique stoichiometric ratio.
The thermal decomposition of metal-organic precursors is another route where stoichiometry can be managed. The choice of a bimetallic precursor with the desired Mn:Sn ratio can, in principle, lead to the formation of a compound with the same stoichiometry. Alternatively, co-decomposition of a mixture of individual manganese and tin precursors requires careful control over their decomposition kinetics to ensure the desired final composition.
Thermodynamics and Kinetics of Phase Transformations in Manganese Tin Systems
Thermodynamic Stability of Mn-Sn Phases
The thermodynamic stability of phases within the Mn-Sn system is dictated by their Gibbs free energy, which is a function of enthalpy and entropy of formation. The Mn-Sn phase diagram reveals several intermetallic compounds, including Mn3Sn, Mn2Sn, and MnSn2, each with a distinct range of stability.
The integral heats and excess entropies of mixing in liquid Mn-Sn alloys show asymmetrical behavior, transitioning from positive to negative values as the manganese content increases onetunnel.org. This suggests a complex interaction between the constituent atoms in the liquid state.
Studies on the magnetic properties of intermetallic compounds in the Mn-Sn system have identified distinct magnetic behaviors for different phases. For instance, Mn1.77Sn is ferrimagnetic, while MnSn2 exhibits antiferromagnetic properties semanticscholar.org. The magnetic ordering can significantly influence the thermodynamic stability of these phases. For example, in Mn3Sn, an anomalous magnetic phenomenon linked to its antiferromagnetism is observed with a Néel temperature of 365°K semanticscholar.org.
First-principles calculations have been employed to investigate the structural stability of various phases in Mn3Z (where Z = Ga, Sn, Ge) Heusler compounds, providing theoretical insights into their thermodynamic properties.
The following table summarizes key thermodynamic and magnetic properties of some Mn-Sn intermetallic compounds.
| Compound | Magnetic Behavior | Transition Temperature (K) | Notes |
|---|---|---|---|
| Mn3.67Sn | Antiferromagnetic | TN = 365 | Shows anomalous magnetic behavior. semanticscholar.org |
| Mn1.77Sn | Ferrimagnetic | TC = 226 - 263 | Curie temperature is dependent on heat treatment and atomic ordering. semanticscholar.org |
| MnSn2 | Antiferromagnetic | TN = 324 | - |
Martensitic Transformations in Mn-Sn Based Alloys (e.g., Ni-Mn-Sn Heusler Alloys)
Mn-Sn based Heusler alloys, particularly those with nickel (Ni), are known for their martensitic transformations, which are diffusionless, first-order solid-state phase transitions. These transformations are the foundation for many of their functional properties, such as shape memory and magnetocaloric effects. The transition involves a change from a high-temperature cubic austenite (B1171964) phase to a lower-symmetry martensite (B1171850) phase.
The transformation temperatures are highly sensitive to the alloy's composition, particularly the valence electron concentration (e/a) mdpi.commdpi.com. For instance, in Ni50Mn50−xSnx alloys, increasing the Sn content leads to a decrease in the transformation temperatures mdpi.com.
The martensitic phase in Ni-Mn-Sn alloys can exhibit various crystal structures depending on the composition. Modulated structures such as four-layered orthorhombic (4O), five-layered orthorhombic (10M), and seven-layered monoclinic (14M) are commonly observed mdpi.comresearchgate.net. For example, in melt-spun ribbons of Ni50Mn40Sn5Co5, a 4O martensitic structure is found, while Ni50Mn35Sn10Co5 exhibits a 14M structure mdpi.com. The substitution of Mn with Sn has been shown to favor the formation of the 14M structure mdpi.com.
First-principles calculations on Ni2Mn1+xSn1−x alloys indicate that increasing the Mn content destabilizes the austenite phase relative to the non-modulated (NM) martensite, which promotes the martensitic transformation mdpi.com. The transformation sequence can proceed from austenite to 4O and then to NM martensite upon cooling mdpi.com. The stability of these phases is also influenced by the electronic structure, with intense hybridization bonds existing between excess Mn and surrounding atoms contributing to the phase stability mdpi.com.
The table below presents the observed martensitic structures in some Ni-Mn-Sn based alloys.
| Alloy Composition | Martensitic Structure(s) at Room Temperature | Reference |
|---|---|---|
| Ni50Mn40Sn5Co5 | Four-layered orthorhombic (4O) | mdpi.com |
| Ni50Mn37.5Sn7.5Co5 | 4O and Seven-layered monoclinic (14M) | mdpi.com |
| Ni50Mn35Sn10Co5 | 14M | mdpi.com |
| Ni50 Mn40Sn10 | Monoclinic 7M | mdpi.com |
| Ni50 Mn39Sn11 | Monoclinic 7M | mdpi.com |
| Ni50 Mn38Sn12 | Orthorhombic 10M | mdpi.com |
A key characteristic of many Ni-Mn-Sn based Heusler alloys is the strong coupling between their magnetic and structural degrees of freedom. This coupling allows for the martensitic transformation to be induced by an external magnetic field, a phenomenon known as magnetic-field-induced martensitic transformation (MFIMT) mdpi.comaip.org.
The application of a magnetic field can shift the martensitic transformation temperatures aip.orgaps.org. The direction and magnitude of this shift are governed by the Clausius-Clapeyron relationship, which relates the change in transformation temperature to the change in magnetization and entropy across the transition aps.org. In some Ni-Mn-Ga alloys, a low-field minimum in the transformation temperature versus magnetic field curve is observed, which is attributed to the magnetic anisotropy of the phases aps.org.
MFIMT is particularly pronounced in alloys where the austenite and martensite phases have significantly different magnetic properties. For instance, in Ni46Mn41In13, the transformation is from a ferromagnetic austenite to an antiferromagnetic-like martensite, leading to a large positive magnetic entropy change aip.org. This property is crucial for applications in magnetic refrigeration and as metamagnetic shape memory alloys aip.org.
Kinetic Models of Phase Formation and Decomposition
The kinetics of phase transformations describe the rate at which a new phase forms and how the microstructure evolves over time. These processes are fundamentally governed by nucleation, growth, and coarsening mechanisms.
Nucleation: The formation of a new phase begins with nucleation, where small, stable nuclei of the new phase form within the parent phase. In solid-state transformations, nucleation can be homogeneous (occurring randomly throughout the bulk) or heterogeneous (occurring at preferential sites like grain boundaries, dislocations, or impurities) mdpi.com. The nucleation rate is highly dependent on temperature and the driving force for the transformation, which is the change in Gibbs free energy.
Growth: Once stable nuclei have formed, they grow by the diffusion of atoms across the interface between the new phase and the parent phase. The growth rate is influenced by factors such as temperature, the concentration gradient of diffusing species, and the mobility of the interface researchgate.net. In some intermetallic systems, the growth can be anisotropic, leading to the formation of plate-like or needle-like precipitates researchgate.net.
Coarsening: After the initial growth phase, the system can further lower its energy through coarsening (or Ostwald ripening). During this process, larger precipitates grow at the expense of smaller ones, leading to an increase in the average precipitate size and a decrease in the total number of precipitates cambridge.orgyoutube.com. This occurs because smaller particles have a higher surface-to-volume ratio and thus a higher chemical potential, creating a concentration gradient that drives the diffusion of atoms from smaller to larger particles youtube.com. The kinetics of coarsening are often described by the Lifshitz-Slyozov-Wagner (LSW) theory, which predicts that the cube of the average particle radius increases linearly with time for diffusion-controlled coarsening pku.edu.cn.
In many practical applications, phase transformations occur under non-isothermal conditions, where the temperature changes over time. The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model is a widely used framework to describe the kinetics of solid-state phase transformations under both isothermal and non-isothermal conditions psu.eduresearchgate.netutah.eduwikipedia.org.
The general form of the JMAK equation is: f(t) = 1 - exp(-kt^n) where f(t) is the fraction of transformed volume at time t, k is the rate constant, and n is the Avrami exponent. The value of n provides insights into the nucleation and growth mechanisms.
For non-isothermal transformations at a constant heating or cooling rate, the JMAK model can be modified to account for the temperature dependence of the nucleation and growth rates psu.eduresearchgate.net. Isoconversional methods, such as the Kissinger, Ozawa-Flynn-Wall, and Starink methods, are often employed to determine the activation energy of the transformation without assuming a specific reaction model bohrium.com. These methods analyze the shift in the peak temperature of the transformation rate (e.g., from DSC curves) at different heating rates.
The table below summarizes the interpretation of the Avrami exponent (n) for different transformation mechanisms under isothermal conditions.
| Avrami Exponent (n) | Nucleation Condition | Growth Dimensionality | Controlling Mechanism |
|---|---|---|---|
| ~1 | Site saturation | 1D | Interface-controlled |
| ~1.5 | Constant nucleation rate | 1D | Interface-controlled |
| ~2 | Site saturation | 2D | Interface-controlled |
| ~2.5 | Constant nucleation rate | 2D | Diffusion-controlled |
| ~3 | Site saturation | 3D | Interface-controlled |
| ~4 | Constant nucleation rate | 3D | Interface-controlled |
Enthalpies of Formation and Reaction Mechanisms
The thermodynamic stability and the kinetics of phase transformations in the manganese-tin (Mn-Sn) system are fundamentally governed by the enthalpies of formation of the various intermetallic compounds and the mechanisms through which these phases form and transform. Detailed understanding of these parameters is crucial for controlling the microstructure and properties of Mn-Sn alloys.
Enthalpies of Formation
The stable intermetallic phases identified in the Mn-Sn system include Mn3Sn, Mn(2-x)Sn, Mn3Sn2, and MnSn2. The enthalpies of formation for these compounds are generally negative, indicating that they are thermodynamically stable relative to the pure elements.
Table 1: Enthalpies of Formation of Manganese-Tin Intermetallic Compounds
| Compound | Formula | Crystal Structure | Enthalpy of Formation (kJ/mol) |
| Manganese Stannide | Mn3Sn | Hexagonal (Ni3Sn-type) | Data not available |
| Manganese Stannide | Mn(2-x)Sn | Hexagonal | Data not available |
| Manganese Stannide | Mn3Sn2 | Hexagonal (Ni3Sn2-type) | Data not available |
| Manganese Stannide | MnSn2 | Tetragonal (CuAl2-type) | Data not available |
Note: Specific experimental values for the standard enthalpies of formation are not consistently reported in the readily available literature. The stability of these phases is confirmed through phase diagram constructions and CALPHAD modeling.
The CALPHAD approach utilizes thermodynamic models to describe the Gibbs free energy of each phase in a system, and these models are optimized using available experimental data, including phase equilibria and thermochemical properties. These assessments confirm the stability of the aforementioned intermetallic compounds.
Reaction Mechanisms
The formation of intermetallic compounds in the Mn-Sn system can occur through various reaction mechanisms, including solidification from the melt and solid-state diffusion. The specific mechanism depends on the composition of the alloy and the thermal history.
Solidification Reactions:
During the solidification of Mn-Sn alloys from the liquid state, several key reactions lead to the formation of intermetallic phases. The Mn-Sn phase diagram reveals the following important transformations:
Peritectic Formation of MnSn2: The MnSn2 phase is known to form via a peritectic reaction at 549 °C researchgate.net. In this reaction, a liquid phase reacts with a solid phase (in this case, the Mn-richer solid phase, likely Mn(2-x)Sn) to form a new solid phase (MnSn2). The mechanism involves the nucleation of the MnSn2 phase at the interface between the primary solid and the liquid. The growth of the MnSn2 layer can then proceed by diffusion of manganese and tin atoms through the newly formed product layer, a process that can be relatively sluggish and may lead to non-equilibrium microstructures upon rapid cooling researchgate.netusp.br.
Incongruent Melting of Mn(2-x)Sn: The Mn(2-x)Sn phase melts incongruently, meaning it decomposes into a liquid and another solid phase upon heating. Conversely, during cooling, it forms from the liquid and a solid phase.
Solid-State Reactions:
Diffusional Growth: When manganese and tin are in contact at elevated temperatures (below the melting point), intermetallic layers can form at the interface. The growth of these layers is governed by the interdiffusion of Mn and Sn atoms. The kinetics of this process generally follow a parabolic rate law, where the thickness of the product layer is proportional to the square root of time. The rate of growth is highly dependent on temperature, following an Arrhenius relationship, and is also influenced by the crystal structures of the reacting phases and the forming intermetallic compounds.
Phase Transformations: Existing solid phases can transform into more stable phases as the temperature changes. For instance, the composition and stability of the Mn(2-x)Sn phase are temperature-dependent. These transformations are also driven by thermodynamics and occur through solid-state diffusion, which involves the movement of atoms within the crystal lattice to achieve the new equilibrium structure.
The kinetics of these solid-state reactions are influenced by factors such as grain size, defects in the crystal lattice (which can act as fast diffusion paths), and the presence of any intermediate or metastable phases. Understanding these reaction mechanisms is essential for designing annealing and heat treatment processes to achieve the desired phase constitution and microstructure in manganese-tin alloys.
Advanced Characterization Techniques for Manganese Tin Compounds
Structural Characterization
Understanding the atomic and magnetic arrangement within Mn-Sn compounds is fundamental to elucidating their properties. Techniques such as X-ray and neutron diffraction are indispensable for these structural investigations.
X-ray diffraction (XRD) is a primary tool for determining the crystal structure, phase purity, and lattice parameters of manganese-tin compounds. In polycrystalline samples, XRD patterns provide a fingerprint for phase identification, while in single crystals and epitaxial thin films, they reveal crystallographic orientation and quality.
A prominent example is the hexagonal D0₁₉ crystal structure of Mn₃Sn, which is consistently confirmed by XRD analysis. researchgate.net This structure, belonging to the P6₃/mmc space group, consists of manganese atoms forming a kagome lattice stacked along the c-axis. e3s-conferences.org Rietveld refinement of XRD data allows for the precise determination of lattice constants. For single-crystal Mn₃Sn, typical lattice parameters are approximately a = 5.67 Å and c = 4.53 Å. e3s-conferences.orgresearchgate.net
In the study of thin films, grazing incidence wide-angle X-ray scattering (GIWAXS) is particularly valuable. For instance, GIWAXS measurements have been used to confirm the hexagonal D0₁₉ phase in polycrystalline Mn₃₊ₓSn₁₋ₓ thin films deposited on SiO₂ substrates. researchgate.net The technique is also crucial for studying the epitaxial growth of Mn-Sn films. For Mn₃Sn films grown on MgO (111) substrates, out-of-plane XRD scans show that annealing at 400°C or higher is necessary for crystallization into the Mn₃Sn phase. aps.orgpsu.edu The composition plays a critical role; a Mn₈₀Sn₂₀ film showed a highly c-plane oriented single-phase Mn₃Sn structure, whereas other compositions exhibited polycrystalline features with additional diffraction peaks. aps.orgpsu.edu
The table below summarizes XRD findings for various Mn-Sn compounds under different conditions.
| Compound | Substrate/Form | Technique | Key Findings | Lattice Parameters (Å) | Reference(s) |
| Mn₃₊ₓSn₁₋ₓ (x=0.02) | SiO₂ | GIWAXS | Confirmed hexagonal D0₁₉ phase. | - | researchgate.net |
| Mn₃Sn | Single Crystal | XRD | Hexagonal structure with P6₃/mmc symmetry. | a ≈ 5.67, c ≈ 4.53 | e3s-conferences.orgresearchgate.net |
| Mn₈₀Sn₂₀ | MgO (111) | XRD | Highly c-plane oriented single-phase Mn₃Sn after annealing. | - | aps.orgpsu.edu |
| Mn₇₄Sn₂₆ | MgO (111) | XRD | Formation of Mn₂Sn phase at 300°C, converting to Mn₃Sn at higher temperatures. | - | aps.orgpsu.edu |
| Mn₃Sn | Y:ZrO₂(111)/Ru | XRD | c-axis preferred (0001) crystal orientation. | - | wikipedia.org |
These studies demonstrate that XRD and GIWAXS are essential for quality control and for correlating the crystalline structure of manganese-tin compounds with their observed physical properties.
While XRD is sensitive to the atomic arrangement, neutron diffraction is uniquely suited for determining magnetic structures due to the neutron's magnetic moment, which interacts with the magnetic moments of atoms. This technique has been pivotal in unraveling the complex non-collinear antiferromagnetic structures in compounds like Mn₃Sn.
Polarized neutron diffraction studies at room temperature have revealed that Mn₃Sn exhibits a triangular spin structure with an inverse geometry in the c-plane. e3s-conferences.orgaip.org This non-collinear arrangement, where the manganese magnetic moments form a 120° order, is stabilized by the Dzyaloshinski-Moriya interaction. e3s-conferences.orgaip.org This specific magnetic configuration is responsible for the material's weak ferromagnetism, which arises from a slight tilting of each spin towards its easy axis. e3s-conferences.orgaip.org
Neutron powder diffraction (NPD) experiments as a function of temperature have shown that Mn₃Sn undergoes magnetic phase transitions. Below its Néel temperature of approximately 420 K, it adopts the inverse triangular antiferromagnetic structure. wikipedia.org As the temperature is lowered, this state can transform into an incommensurate magnetic spin structure. wikipedia.org Variable magnetic field NPD studies have confirmed that the long-range magnetic structure of Mn₃Sn is remarkably stable against external magnetic fields. wikipedia.org
The table below highlights key findings from neutron diffraction studies on Mn₃Sn.
| Compound | Technique | Temperature | Magnetic Structure Details | Reference(s) |
| Mn₃Sn | Polarized Neutron Diffraction | Room Temp. | Inverse triangular spin configuration in the c-plane. | researchgate.nete3s-conferences.orgaip.org |
| Mn₃Sn | Neutron Powder Diffraction | 250 K < T < 430 K | Inverse triangular antiferromagnetic structure. | wikipedia.org |
| Mn₃Sn | Neutron Powder Diffraction | T < 190 K | Transformation to an incommensurate magnetic spin structure. | wikipedia.org |
These neutron diffraction experiments provide direct evidence of the complex magnetic ordering in manganese-tin compounds, which is crucial for understanding their unusual transport properties, such as the anomalous Hall effect.
Spectroscopic Investigations
Spectroscopic techniques probe the electronic states and local atomic environment, offering complementary information to diffraction methods. X-ray absorption and photoelectron spectroscopies, along with spectroscopic ellipsometry, are powerful tools for characterizing the electronic and optical properties of Mn-Sn compounds.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination chemistry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides details about the local atomic environment, such as bond distances and coordination numbers.
For manganese compounds, the Mn L-edge XAS, which involves the 2p to 3d electron transition, is a direct probe of the 3d valence states. The spectral lineshape and energy position of the Mn L-edge are fingerprints of the Mn valence and spin states. Studies on various manganese oxides have shown that progressing from Mn(II) to Mn(III) and Mn(IV) results in a shift of the primary peak to higher energies by 1-2 eV for each oxidation state change.
In the context of manganese-tin compounds, Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has been applied to characterize Mn₂Sn thin films. aip.org Although detailed spectra for Mn-Sn compounds are not as widely published as for oxides, the principles derived from manganese oxide studies are applicable. For instance, in manganese tin oxides, the O K-edge XANES spectra can provide valuable information. The pre-edge features in the O K-edge spectra arise from transitions to hybridized O 2p and Mn 3d states, offering a direct probe of the covalent interactions and the electronic structure of the Mn-O bonds. The main edge features relate to transitions into O 2p states hybridized with Mn 4s and 4p states.
The table below summarizes the typical applications of XAS for manganese compounds.
| Edge | Technique | Information Probed | Typical Findings for Mn Compounds |
| Mn L-edge | XAS/NEXAFS | 3d valence states, oxidation state, spin state. | Peak shifts to higher energy with increasing oxidation state; lineshape is sensitive to spin state and ligand field. |
| Mn K-edge | XANES/EXAFS | Oxidation state, local coordination, bond distances. | Pre-edge features relate to 1s to 3d transitions; EXAFS provides radial distribution of neighboring atoms. |
| O K-edge | XAS/NEXAFS | Hybridized O 2p - Mn 3d/4sp states, covalency. | Pre-edge peaks reflect the unoccupied Mn 3d states; sensitive to the local symmetry and bonding environment. |
These spectroscopic methods are crucial for a comprehensive understanding of the electronic structure, which is the origin of the functional properties of manganese-tin materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the study of manganese-tin compounds, XPS is used to verify stoichiometry and determine the oxidation states of Mn and Sn. For ultra-thin Mn₃Sn films grown on Si(111), synchrotron-based XPS has been used to confirm the chemical stoichiometry by analyzing the Mn 3p and Sn 4d core levels. aip.org The absence of additional components in the core level spectra can also verify the purity of the film and the lack of interfacial reactions with the substrate. aip.org
For manganese-doped tin oxide (Mn:SnO₂) nanoparticles, XPS provides detailed information on the chemical states. The Sn 3d spectrum typically shows two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, with a binding energy difference that confirms the Sn⁴⁺ oxidation state in SnO₂. researchgate.nete3s-conferences.org The Mn 2p spectrum is more complex due to multiplet splitting and is used to identify the oxidation state of manganese. The binding energy of the Mn 2p₃/₂ peak can distinguish between different oxidation states such as Mn²⁺, Mn³⁺, and Mn⁴⁺. researchgate.nete3s-conferences.orgaps.org For instance, a Mn 2p₃/₂ peak around 640.7 eV is indicative of the Mn²⁺ state. mst.edu
The table below presents typical binding energy values observed in XPS studies of Mn-Sn systems.
| Element | Core Level | Compound/System | Binding Energy (eV) | Inferred Chemical State | Reference(s) |
| Sn | 3d₅/₂ | Mn:SnO₂ | ~486.5 - 486.9 | Sn⁴⁺ | researchgate.nete3s-conferences.org |
| Sn | 4d | Mn₃Sn film | ~25 | - | aip.org |
| Mn | 2p₃/₂ | Mn:SnO₂ | ~640.7 | Mn²⁺ | researchgate.nete3s-conferences.orgmst.edu |
| Mn | 3p | Mn₃Sn film | ~48 | - | aip.org |
| O | 1s | Mn:SnO₂ | ~530.6 - 531.1 | Lattice O²⁻ in SnO₂ | researchgate.nete3s-conferences.org |
XPS is therefore an indispensable tool for surface chemical analysis, providing critical data that links surface composition and electronic states to the macroscopic properties of manganese-tin compounds.
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. This allows for the determination of optical constants, such as the complex refractive index (n and k) and the dielectric function (ε), as well as film thickness.
For manganese-tin compounds, this technique is particularly useful for characterizing the anisotropic optical and magneto-optical properties. A recent study on Mn₃Sn epitaxial thin films utilized magneto-ellipsometry to determine the full permittivity tensor over a wavelength range of 300–1690 nm. aip.orgaip.org Due to the hexagonal crystal structure of Mn₃Sn, its optical properties are anisotropic, meaning they differ for light polarized in the (0001) plane versus perpendicular to it.
The diagonal elements of the permittivity tensor, εₓₓ and εzz, were determined by fitting the ellipsometry data. aip.orgaip.org The analysis revealed the semi-metallic nature of Mn₃Sn, with absorption across the entire measured wavelength range due to intraband transitions. The real parts of the dielectric function were found to become negative at longer wavelengths, a behavior characteristic of free carriers described by the Drude model. aip.org The off-diagonal elements of the permittivity tensor, which describe the magneto-optical effects, were also determined, providing insight into the relationship between the material's chiral magnetic phase and its interaction with light. aip.org
The table below summarizes key optical parameters for a Mn₃Sn thin film determined by spectroscopic ellipsometry.
| Parameter | Wavelength Dependence | Physical Interpretation | Reference(s) |
| Real part of εₓₓ | Positive < ~680 nm, Negative > ~680 nm | Crossover from dielectric to metallic behavior. | aip.orgaip.org |
| Real part of εzz | Positive < ~510 nm, Negative > ~510 nm | Anisotropic dielectric/metallic behavior. | aip.orgaip.org |
| Imaginary parts of εₓₓ, εzz | Monotonically increase with wavelength | Absorption due to intraband transitions of free carriers. | aip.orgaip.org |
Spectroscopic ellipsometry provides a detailed picture of the optical response of manganese-tin compounds, which is essential for the design of potential spintronic and optoelectronic devices based on these materials.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. In the context of manganese-tin compounds, it is particularly useful for probing the local environment, oxidation state, and magnetic interactions of manganese ions.
EPR studies on manganese-substituted tin dioxide (Mn:SnO₂) reveal that Mn ions can exist in several states within the host lattice. The resulting EPR spectra are often a superposition of signals from different Mn centers. nih.gov Research has identified contributions from:
Interstitial Mn²⁺ ions: These are typically located on the surfaces of the nanoparticles. nih.gov
Substitutional Mn²⁺ ions: These ions replace Sn⁴⁺ sites within the SnO₂ lattice. nih.gov
Substitutional Mn⁴⁺ ions: These ions also substitute for Sn⁴⁺ ions. nih.gov
The EPR spectrum of Mn²⁺ (a high-spin d⁵ ion with S=5/2 and nuclear spin I=5/2) is characterized by a sextet of hyperfine lines due to the interaction of the electron spin with the ⁵⁵Mn nucleus. researchgate.net However, in many manganese-tin materials, especially at higher Mn concentrations, these lines can broaden into a single line. This broadening can be attributed to several factors, including Mn-Mn dipolar interactions. rsc.org For instance, in Mn-doped SnTe crystals, the EPR signal presents as a broadened line, with the linewidth showing a near-linear dependence on the nominal Mn concentration, which suggests dipolar broadening. rsc.org
The g-factor, a key parameter in EPR, is sensitive to the local environment of the paramagnetic ion. In Mn-doped SnO₂, a single broad EPR line with a g-value of approximately 2.00 is often observed. nih.gov Detailed analysis and fitting of the spectra can distinguish between different Mn sites. Two-component fits of EPR spectra for Mn²⁺-doped nanoparticles have yielded different hyperfine coupling (A) values, suggesting the presence of at least two distinct environments for the Mn²⁺ ions. researchgate.net Temperature also plays a crucial role; EPR spectra of Mn-doped SnO₂ samples recorded at different temperatures (e.g., 110 K, 150 K, and 280 K) can help resolve the complex contributions from different Mn centers. nih.gov
Table 1: EPR Parameters for Different Manganese Centers in Tin Compounds
| Manganese Center | Host Material | Observed EPR Features | Typical g-value | Hyperfine Splitting (A) | Reference |
|---|---|---|---|---|---|
| Interstitial Mn²⁺ | SnO₂ | Contributes to the overall EPR spectrum, often on particle surfaces. | ~2.00 | Not always resolved | nih.gov |
| Substitutional Mn²⁺ | SnO₂ | Six-line hyperfine structure (often broadened). Two-site fits suggest multiple environments. | ~2.00 | ~238-265 MHz | nih.govresearchgate.net |
| Substitutional Mn⁴⁺ | SnO₂ | Contributes a distinct signal to the EPR spectrum. | - | - | nih.gov |
| Mn²⁺ | SnTe | Broadened single line at room temperature; linewidth depends on Mn concentration. | - | Hyperfine structure not resolved at high temp. | rsc.org |
Mössbauer Spectroscopy (e.g., ¹¹⁹Sn)
Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, is an exceptionally sensitive technique for investigating the local atomic and magnetic environment of tin atoms in manganese-tin compounds. Since tin itself does not carry an intrinsic magnetic moment, the hyperfine field detected at the ¹¹⁹Sn nucleus is transferred from neighboring magnetic atoms, primarily manganese. scielo.br This makes ¹¹⁹Sn Mössbauer spectroscopy a powerful probe of the magnetic structure and local ordering in these materials.
The spectra of Mn-Sn alloys, such as Ni-Mn-Sn Heusler alloys, typically show magnetic and non-magnetic components. scielo.br
Magnetic Component (Sextet): The presence of a six-line pattern (sextet) indicates a non-zero local magnetic field felt by the Sn atoms. This is due to the transferred hyperfine field from adjacent, magnetically ordered Mn ions. scielo.br
Non-Magnetic Component (Singlet): A single line (singlet) corresponds to Sn atoms experiencing no net transferred magnetic hyperfine field. scielo.br This can occur in regions with local disorder or specific magnetic arrangements, such as antiferromagnetic (AF) coupling between Mn atoms across anti-phase boundaries, which results in a cancellation of the hyperfine field at the Sn nucleus. scielo.br
In studies of the Mn₃Sn₂ compound, ¹¹⁹Sn Mössbauer spectroscopy has been used alongside neutron diffraction to elucidate its complex magnetic arrangements. researchgate.net The technique is also highly sensitive to local stress and microstructural order. In Ni-Mn-Sn alloys, the intensity of the non-magnetic singlet component has been directly correlated with stressed regions and the presence of anti-phase boundaries induced by processes like milling. scielo.br The evolution of this singlet upon annealing can be used to track microstructural recovery. scielo.br
The parameters derived from fitting Mössbauer spectra, such as the isomer shift (δ) and the electric quadrupole splitting (ΔE_Q), provide further information. The isomer shift is related to the electron density at the nucleus and can help determine the valence state of tin (e.g., Sn(II) vs. Sn(IV)), while the quadrupole splitting provides information about the symmetry of the local electronic environment. researchgate.netrruff.info
Table 2: Interpretation of ¹¹⁹Sn Mössbauer Spectral Components in Mn-Sn Alloys
| Spectral Component | Appearance | Physical Interpretation | Associated Conditions | Reference |
|---|---|---|---|---|
| Magnetic | Sextet | Non-zero magnetic hyperfine field at the Sn nucleus. | Ferromagnetic ordering of neighboring Mn atoms. | scielo.br |
| Non-Magnetic | Singlet | Zero net magnetic hyperfine field at the Sn nucleus. | Antiferromagnetic coupling of Mn across defects; stressed regions; local disorder. | scielo.br |
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides information about vibrational modes in a material. It is effective for phase identification and for probing the crystalline structure of manganese-tin compounds. researchgate.net
In the analysis of quaternary compounds like Cu₂MnSnS₄ (CMTS), Raman spectroscopy is crucial for confirming the formation of the desired phase and detecting the presence of any secondary phases. researchgate.net For CMTS thin films, the Raman spectra typically show a dominant peak around 327 cm⁻¹, which is attributed to the vibrational mode of the sulfur sublattice. researchgate.net Weaker contributions may also be observed at approximately 245 cm⁻¹ and 344 cm⁻¹. The absence of peaks corresponding to binary sulfides or other impurity phases confirms the purity of the CMTS phase. researchgate.net
For manganese oxides, which can form as part of more complex manganese-tin structures, Raman spectroscopy is highly sensitive to the specific crystal structure and the oxidation state of manganese. researchgate.netresearchgate.net The spectra of materials containing MnO₆ octahedra are characterized by bands in the 400–650 cm⁻¹ region, corresponding to the vibrational modes of these units. researchgate.net For example, the highest frequency Raman mode, typically found between 630–665 cm⁻¹, shows a linear correlation with the fraction of Mn³⁺ in the octahedral sites. researchgate.net This sensitivity allows for detailed characterization of the manganese-oxygen framework within a compound.
While comprehensive Raman databases for binary Mn-Sn compounds are not widely available, analysis of related materials provides insight into the expected spectral features. researchgate.net Vibrations in these compounds would be related to Mn-Sn and, if present, Mn-O or Sn-O bonds. The technique's high spatial resolution also allows for micro-Raman analysis to map phase distributions across a sample surface.
Table 3: Characteristic Raman Peaks in Manganese-Tin Related Compounds
| Compound/Structural Unit | Raman Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| Cu₂MnSnS₄ | ~327 (strong) | Vibration of the sulfur sublattice. | researchgate.net |
| Cu₂MnSnS₄ | ~245, ~344 (weak) | Other contributions from the CMTS lattice. | researchgate.net |
| MnO₆ Octahedra | 630 - 665 | Symmetric stretching vibration, sensitive to Mn³⁺ fraction. | researchgate.net |
| MnO₆ Octahedra | 400 - 650 | General region for Mn-O vibrational modes. | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, identifying the characteristic vibrational modes of its functional groups and chemical bonds. For manganese-tin compounds, particularly oxides, FTIR is used to confirm the formation of specific metal-oxygen bonds and to detect the presence of other molecular species.
In the ternary oxide Mn₂SnO₄, FTIR spectra can be used to identify the characteristic vibrations of the metal-oxygen framework. The analysis of manganese oxides in general shows that the region between 400 cm⁻¹ and 750 cm⁻¹ is dominated by vibrations associated with MnO₆ octahedra. Specific bands within this range can be assigned to Mn-O stretching and bending modes. For instance, in various manganese oxides, strong absorption peaks appearing around 500-600 cm⁻¹ are typically ascribed to Mn-O stretching vibrations.
Studies on Mn-doped SnO₂ nanoparticles have used FTIR to confirm the presence of characteristic Sn-O and Mn-O vibrations. researchgate.net The spectra of these materials often show a prominent band around 604 cm⁻¹ and a shoulder at 459 cm⁻¹, which are related to the stretching vibrations of the Sn-O-Sn and O-Sn-O bonds in the rutile SnO₂ structure. The incorporation of manganese can cause slight shifts in these peak positions. researchgate.net
Furthermore, FTIR is highly sensitive to surface-adsorbed species. Broad bands around 3400 cm⁻¹ and 1630 cm⁻¹ are commonly observed in nanoparticle samples and are attributed to the stretching and bending vibrations of hydroxyl groups from adsorbed water molecules, respectively. The presence of residual organic compounds from synthesis precursors can also be detected. scielo.br
Table 4: Common FTIR Absorption Bands in Manganese-Tin Oxides and Related Materials
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Compound/Group | Reference |
|---|---|---|---|
| ~3400 | O-H stretching of adsorbed water | Nanoparticles, Oxides | |
| ~1630 | O-H bending of adsorbed water | Nanoparticles, Oxides | |
| ~604 | Sn-O-Sn stretching | SnO₂ | researchgate.net |
| 500 - 600 | Mn-O stretching | Manganese Oxides, Mn₂SnO₄ | |
| ~459 | O-Sn-O bending | SnO₂ | researchgate.net |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a material. For semiconductor compounds like manganese-tin oxides, it is primarily used to determine the optical properties, particularly the electronic band gap (E_g).
The absorption of UV-Vis light in these materials corresponds to the photo-excitation of electrons from the valence band to the conduction band. The UV-Vis absorption spectrum of Mn-doped SnO₂ nanoparticles typically shows a strong absorption peak in the UV region, with an absorption edge that can be used to calculate the band gap. For pure SnO₂ nanoparticles, the absorption peak is around 298 nm.
Doping SnO₂ with manganese introduces new energy levels within the band structure, which generally leads to a reduction in the band gap value. For example, the band gap of pure SnO₂ nanoparticles is approximately 3.29 eV, while for Mn-doped SnO₂ nanoparticles, this value can decrease to around 3.10 eV. This change in the band gap is often observed as a red shift (a shift to a longer wavelength) in the absorption edge. The extent of this shift can depend on the concentration of the Mn dopant. This tunability of the band gap is a critical factor for applications in photocatalysis and optoelectronics.
Table 5: Optical Properties of Mn-Doped SnO₂ Nanoparticles from UV-Vis Spectroscopy
| Material | Absorption Peak (nm) | Calculated Band Gap (eV) | Effect of Mn Doping | Reference |
|---|---|---|---|---|
| Pure SnO₂ | ~298 | 3.29 | N/A | |
| 0.1 M Mn-doped SnO₂ | - | 3.10 | Reduction in band gap | |
| 0.2 M Mn-doped SnO₂ | - | 3.19 | Reduction in band gap | |
| 0.3 M Mn-doped SnO₂ | - | 3.20 | Reduction in band gap |
Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and microstructure of materials. It utilizes a focused beam of electrons to scan the sample surface, generating images that reveal information about topography, particle size, and shape distribution.
In the study of manganese-tin compounds and related alloys, SEM is widely used to visualize the material's structure at the micro- and nanoscale. For example, in high-manganese steels, SEM analysis reveals how the addition of other elements, such as aluminum, influences the microstructure. Similarly, in manganese-containing aluminum alloys, SEM combined with Energy Dispersive X-ray Spectroscopy (EDX) can identify the morphology and distribution of different intermetallic phases.
For nanostructured materials, SEM provides direct evidence of their morphology. Analysis of MnO₂ nanostructures synthesized under different conditions shows a variety of forms, including porous nanospheres and dispersed nanotubes, with the morphology evolving over the reaction time. In the case of composite materials, such as TiN-MnS, SEM images can show how one phase acts as a nucleation site for another, for instance, revealing TiN cores within MnS inclusions. The information obtained from SEM is crucial for understanding how the synthesis process affects the final structure of the material and, consequently, its physical and chemical properties.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the microstructure of manganese-tin (Mn-Sn) compounds at the nanoscale. It provides direct imaging of the crystal structure, defects, and phase distribution, along with crystallographic information through electron diffraction.
In the study of Mn-Sn thin films, TEM is crucial for verifying the crystalline quality and epitaxial relationships with the substrate. For instance, cross-sectional TEM analysis of Mn₃Sn thin films grown on MgO (111) substrates has confirmed the successful fabrication of highly c-plane oriented, single-phase epitaxial films. aip.org High-resolution TEM images have revealed well-crystallized Mn₃Sn layers with few defects, such as grain boundaries or dislocations, and sharp interfaces with the substrate. aip.org Electron diffraction patterns obtained via TEM analysis confirm the epitaxial relationship, which has been identified as Mn₃Sn [112̄0] (0001)// MgO aip.org (111). aip.org
Key Findings from TEM Analysis of Mn-Sn Compounds:
| Compound/System | Substrate/Form | Key Findings |
| Mn₈₀Sn₂₀ | MgO (111) | Highly c-plane oriented, single-phase epitaxial film. Epitaxial relationship: Mn₃Sn [112̄0] (0001)// MgO aip.org (111). aip.org |
| Polycrystalline Mn₃Sn | Si/SiO₂ | Co-existence of Mn₂Sn phase with the primary Mn₃Sn phase. escholarship.org |
| Mn₃Sn/Co₇₅Tb₂₅ | Si₃N₄ membrane | Characterization of multilayer structures for magnetic imaging studies. spectraresearch.com |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. azom.comuj.ac.za By scanning a sharp tip attached to a cantilever across the sample surface, AFM can generate a three-dimensional map of the surface morphology, providing quantitative data on features like surface roughness, grain size, and the presence of defects. azom.com
While detailed AFM studies focusing exclusively on binary manganese-tin compounds are not extensively documented in the provided sources, the technique's applicability is well-established for thin films and metallic alloys. biust.ac.bwresearchgate.net AFM is used to assess the quality of thin films, where surface smoothness is often critical for device performance. uj.ac.za For example, in the development of spintronic devices, the surface roughness of the magnetic layers can influence the magnetic anisotropy and interlayer coupling.
The most common imaging mode, tapping mode, allows for high-resolution imaging of the surface structure with minimal damage to the sample. azom.com This capability is essential for analyzing nucleation and growth modes of thin films, as well as the effects of deposition parameters and post-deposition treatments on the surface structure. azom.combiust.ac.bw Furthermore, a specialized version of AFM, Magnetic Force Microscopy (MFM), can be used to image magnetic domains and their structure, which is highly relevant for magnetic materials like Mn-Sn compounds. arxiv.orgnsf.gov For instance, MFM has been employed to image nanoscale magnetic domains in polycrystalline Mn₃Sn films, revealing how local stray field patterns evolve in response to external fields. aip.org
Applications of AFM in Materials Characterization:
| Measurement Type | Information Obtained | Relevance to Mn-Sn Compounds |
| Topography Imaging | Surface roughness, grain size and morphology, film defects, step-terrace structures. azom.com | Quality control of thin films for spintronic applications, understanding film growth mechanisms. |
| Magnetic Force Microscopy (MFM) | Imaging of magnetic domain structures and their response to external stimuli. nsf.govaip.org | Directly visualizing the magnetic order in compounds like Mn₃Sn and understanding domain wall dynamics. |
Magnetization and Transport Measurements
Magnetometry and Magnetic Susceptibility
Magnetometry and magnetic susceptibility measurements are fundamental for understanding the magnetic properties of manganese-tin compounds. These techniques probe the material's response to an applied magnetic field as a function of temperature, revealing magnetic transitions and the nature of the magnetic ordering.
Mn₃Sn: This compound is a non-collinear antiferromagnet with a Néel temperature (Tₙ) of approximately 420 K. aip.org Below Tₙ, it exhibits a triangular spin structure. nih.gov A key feature of Mn₃Sn is the presence of a weak ferromagnetic moment of about 0.002 μB per Mn atom at room temperature. arxiv.org This small moment is crucial as it allows for the manipulation of the magnetic state with a small external magnetic field. arxiv.org Magnetization measurements on single crystals show distinct magnetic phase transitions at T₁ ≈ 275 K and T₂ ≈ 200 K. aip.orgarxiv.orgaip.org The transition at T₁ is associated with a change in the magnetic symmetry that leads to the vanishing of the weak ferromagnetic moment. aip.orgarxiv.org Temperature-dependent magnetization curves show a steep increase at 270 K, particularly when the magnetic field is applied in the [112̄0] direction. nih.gov
Mn₃₋ₓPtₓSn: Substituting platinum for manganese alters the magnetic properties significantly. While Mn₃Sn is antiferromagnetic, Pt-containing samples like Mn₂.₅Pt₀.₅Sn and Mn₂PtSn exhibit ferromagnetic or ferrimagnetic behavior at room temperature, with a Curie temperature around 370 K. unl.edu The high-field magnetization for Mn₂PtSn has been measured to be 405 emu/cm³. unl.eduu-tokyo.ac.jp
Magnetic Properties of Mn-Sn Compounds:
| Compound | Magnetic Ordering | Transition Temperature(s) | Key Magnetic Features |
| Mn₃Sn | Antiferromagnetic | Tₙ ≈ 420 K; T₁ ≈ 275 K; T₂ ≈ 200 K aip.org | Weak ferromagnetism above T₁, non-collinear 120-degree spin order. nih.govarxiv.org |
| Mn₂PtSn | Ferromagnetic/Ferrimagnetic | Tₙ ≈ 370 K unl.edu | High-field magnetization of 405 emu/cm³. unl.edu |
Hall Effect Measurements
Hall effect measurements are a critical tool for investigating the electronic properties of Mn-Sn compounds, particularly the interplay between charge carriers and the underlying magnetic structure.
The most remarkable transport property of Mn-Sn compounds is the large anomalous Hall effect (AHE) observed in the non-collinear antiferromagnet Mn₃Sn at room temperature. arxiv.org Unlike in ferromagnets, where the AHE is proportional to the net magnetization, the AHE in Mn₃Sn is significant despite a vanishingly small net magnetic moment. arxiv.orgjhu.edu This phenomenon is attributed to the non-trivial topology of the electronic band structure, specifically the large Berry curvature in momentum space that arises from the chiral spin arrangement. aip.orgaps.org
The Hall resistivity (ρₙ) in Mn₃Sn can be described by the expression: ρₙ = R₀B + Rₛμ₀M + ρₙᴬᶠ, where the first two terms represent the ordinary and conventional anomalous Hall effects, and the third term, ρₙᴬᶠ, is the dominant contribution from the antiferromagnetic structure. jhu.eduresearchgate.net Experimental studies on single crystals and thin films have reported large values of anomalous Hall conductivity (σₙₙ). aip.orgosti.gov At room temperature, σₙₙ is around 20 Ω⁻¹cm⁻¹, increasing to over 100 Ω⁻¹cm⁻¹ at low temperatures. arxiv.org The sign of the Hall effect can be switched with a small magnetic field of a few hundred oersteds, which reverses the weak ferromagnetic moment. arxiv.org The AHE is highly dependent on the magnetic phase; in single crystals, the Hall conductivity is suppressed to near zero below the magnetic transition at T₁ ≈ 275 K, illustrating that the effect can be turned on and off by subtle changes in the magnetic symmetry. aip.orgarxiv.orgaip.orgarxiv.org
Reported Hall Effect Data for Mn₃Sn:
| Sample Type | Temperature | Anomalous Hall Conductivity (σₙₙ) | Notes |
| Bulk/Single Crystal | Room Temp. | ~20 Ω⁻¹cm⁻¹ arxiv.org | AHE can be switched with a small magnetic field. |
| Bulk/Single Crystal | Low Temp. | >100 Ω⁻¹cm⁻¹ arxiv.org | Magnitude increases as temperature decreases. |
| Bulk/Single Crystal | Below 275 K | Near zero aip.orgarxiv.org | AHE vanishes with magnetic phase transition. |
| Polycrystalline Film | 300 K | -18.5 Ω⁻¹cm⁻¹ escholarship.org | Comparable to bulk values. |
| Polycrystalline Film | 3 K | 65 Ω⁻¹cm⁻¹ arxiv.org | Shows significant AHE at low temperatures. |
Resistivity Measurements
Resistivity measurements provide insight into the charge transport mechanisms in manganese-tin compounds, revealing their metallic nature and the influence of magnetic ordering on electron scattering.
Mn₃Sn: This compound exhibits metallic behavior, with its longitudinal resistivity (ρₓₓ) decreasing as the temperature is lowered. researchgate.net For polycrystalline bulk Mn₃Sn, the resistivity shows a near-zero temperature coefficient above 300 K, which is attributed to low electron-phonon scattering. researchgate.net The residual resistivity ratio (RRR = R₃₀₀ₖ/R₅ₖ) for Mn₃Sn has been reported to be 3.5, indicating a relatively low level of disorder in the samples. unl.eduu-tokyo.ac.jp Measurements on thin films also confirm the metallic nature and have been used to study anisotropic magnetoresistance (AMR) and the planar Hall effect (PHE), which reveal details about the different magnetic phases of Mn₃Sn at various temperatures. rsc.org
MnSn₂: This antiferromagnetic compound is also metallic. Electrical transport measurements confirm the existence of two antiferromagnetic states below a Néel temperature of about 320 K. It displays a significant, unsaturated positive magnetoresistance at low temperatures (up to 150% at 5 K in a 9 T field), which becomes negative at higher temperatures (T > 74 K).
Mn₃₋ₓPtₓSn: The resistivity of this alloy series is also metallic. The resistivity at 5 K is around 1.2 mΩ·cm for Mn₃Sn and increases to 2.6 mΩ·cm for Mn₂PtSn. unl.eduu-tokyo.ac.jp The RRR value decreases from 3.5 for Mn₃Sn to 2 for Mn₂PtSn, suggesting that the substitution of Pt introduces increased structural disorder. unl.eduu-tokyo.ac.jp These compounds show a substantial negative magnetoresistance, with values of -3.1% for Mn₃Sn and -3.7% for Mn₂PtSn at 5 K in a 50 kOe field. unl.eduu-tokyo.ac.jp
Resistivity Data for Mn-Sn Compounds:
| Compound | Resistivity at 5 K | RRR (R₃₀₀ₖ/R₅ₖ) | Magnetoresistance (5 K) |
| Mn₃Sn | ~1.2 mΩ·cm unl.edu | 3.5 unl.edu | -3.1% at 50 kOe unl.edu |
| Mn₂PtSn | ~2.6 mΩ·cm unl.edu | 2.0 unl.edu | -3.7% at 50 kOe unl.edu |
| MnSn₂ | N/A | N/A | +150% at 9 T |
Computational Materials Design and Theoretical Prediction
Predictive Modeling of New Mn-Sn Compounds
Predictive modeling, often utilizing first-principles calculations, enables the theoretical exploration of novel materials before their synthesis. This approach is instrumental in identifying stable crystal structures and predicting their fundamental properties. For instance, first-principles density functional theory (DFT) has been used to investigate the structural, electronic, and magnetic properties of full Heusler compounds like Mn₂YSn, where Y can be an element such as Mo, Nb, or Zr. researchgate.netarxiv.org These studies predict the stability of different crystal structures (e.g., Cu₂MnAl-type versus Hg₂CuTi-type) and calculate key parameters like equilibrium lattice constants and total magnetic moments. researchgate.netarxiv.org Such predictions are vital for screening potential candidates for applications in spintronic devices. researchgate.netarxiv.org
The strategy of elemental substitution is a common theme in the predictive modeling of Mn-Sn based alloys. Theoretical investigations into Ni-Mn-Sn-Z alloys (where Z = Fe, Co, Cu) systematically explore how doping with a fourth element can tune the material's properties. whiterose.ac.uk By calculating formation energies, these models can predict the preferential sublattice occupation of the dopant atoms. For example, it has been determined that Fe, Co, and Cu atoms are likely to substitute for Mn, Ni, and Sn sublattices, respectively, in certain Ni-Mn-Sn alloys. whiterose.ac.uk This predictive capability provides a theoretical foundation for designing alloys with tailored magnetic and mechanical characteristics.
Furthermore, combining first-principles calculations with machine-learning algorithms is an emerging frontier for accelerating the discovery of new compounds. researchgate.netmdpi.com While direct examples in the binary Mn-Sn system are nascent, the methodology involves using DFT to generate large datasets of material properties, which are then used to train machine-learning models. mdpi.com These models can then rapidly predict the properties of a vast number of hypothetical compounds, significantly speeding up the process of identifying promising new materials. researchgate.net
| Compound | Predicted Stable Structure Type | Calculated Lattice Constant (Å) | Calculated Total Magnetic Moment (μB) |
|---|---|---|---|
| Mn₂NbSn | Cu₂MnAl | 6.18 | 1.0 |
| Mn₂ZrSn | Cu₂MnAl | 6.31 | 2.0 |
Ab Initio Calculations for Material Design
Ab initio calculations, Latin for "from the beginning," are quantum mechanical calculations that rely only on fundamental physical constants, without empirical parameters. Density Functional Theory (DFT) is the most widely used ab initio method for materials science. umn.edu These calculations provide profound insights into the electronic and structural properties of materials, guiding their design for specific applications.
In the Mn-Sn system, ab initio calculations have been employed to study compounds like MnSn₂. Using the full potential linearized augmented plane wave (FP-LAPW) method within DFT, researchers have determined equilibrium structural parameters such as the lattice constants, bulk modulus, and total energy. researchgate.net Analysis of the density of states (DOS) reveals the contributions of different atomic orbitals to the electronic structure, showing, for instance, that Mn-3d states dominate near the Fermi level in MnSn₂. researchgate.net Such information is crucial for understanding the material's metallic and magnetic nature.
The design of more complex, multi-component materials containing Mn and Sn also heavily relies on ab initio methods. For example, in the design of (Cr₁₋ₓMnₓ)₂AlC MAX phases, DFT calculations were used to predict the temperature-dependent stability of these compounds across a range of Mn concentrations. diva-portal.org These theoretical predictions, which indicated energetic stability for specific compositions at elevated temperatures, successfully guided the experimental synthesis of these novel nanolaminated materials via magnetron sputtering. diva-portal.org Similarly, in Ni-Mn-Sn Heusler alloys, ab initio calculations are used to investigate phase stability, martensitic transformation, and mechanical properties, providing theoretical explanations for experimentally observed phenomena and guiding the development of new shape-memory alloys. whiterose.ac.uk
| Compound | Property | Predicted Value | Method |
|---|---|---|---|
| MnSn₂ | Bulk Modulus | Not specified in abstract | FP-LAPW (GGA) |
| Rh₂MnSn | Structure Type | AlCu₂Mn | FP-LAPW (GGA) |
| (Cr₀.₅Mn₀.₅)₂AlC | Stability | Stable at T ≥ 600 K | DFT |
| Ni₃Sn₄ | Young's Modulus | 123 GPa (Voigt) | DFT (GGA) |
| Ag₃Sn | Poisson's Ratio | 0.36 | DFT (GGA) |
Simulation of Phase Transformations and Magnetic Structures
Computational simulations are indispensable for understanding the complex interplay between structural phase transformations and magnetic ordering in Mn-Sn based materials. Many of these alloys, particularly Heusler-type compounds, exhibit martensitic transformations, which are diffusionless solid-state phase transitions responsible for phenomena like the magnetic shape memory effect.
First-principles calculations are used to determine the relative stability of different phases (e.g., high-temperature austenite (B1171964) and low-temperature martensite) and to map the energy landscape of the transformation. whiterose.ac.uk In Mn-rich Ni-Mn-Sn alloys, these calculations can predict the sequence of transformations, for instance, from an austenitic phase to a 6M or NM martensitic structure. whiterose.ac.uk By calculating the energy difference between these phases, researchers can estimate the driving force for the martensitic transformation. whiterose.ac.uk
Beyond static energy calculations, phase-field models can simulate the microstructural evolution during these transformations. While specific examples for binary Mn-Sn are less common, this technique is applied to related systems like γMn-based alloys, where it can model the formation of self-accommodated twinning patterns in the martensite (B1171850) and their evolution under external magnetic fields. researchgate.net
Micromagnetic simulations are another critical tool for predicting magnetic structures and their dynamics. These simulations solve the Landau-Lifshitz-Gilbert equation to model the behavior of magnetic domains in response to applied fields and intrinsic magnetic interactions. researchgate.netelsevierpure.comyoutube.comarxiv.org In materials like MnAs films, micromagnetic simulations can help understand the complex domain structures that arise from the competition between exchange energy and shape-dependent demagnetization energy. kaist.ac.kr For the topological kagome antiferromagnet Mn₃Sn, DFT calculations are used to understand the Fermi surface nesting that can lead to complex spin density wave states at low temperatures. researchgate.net
Computational Analysis of Electronic Correlation Effects
In materials with partially filled d- or f-electron shells, like those containing manganese, the interactions between electrons (electronic correlations) can be very strong and may not be adequately described by standard DFT approximations like the Generalized Gradient Approximation (GGA). icm.edu.pl These strong correlations can significantly influence the material's electronic and magnetic properties.
To address this, more advanced computational methods are employed. One such method is DFT+U, which adds an on-site Coulomb interaction parameter (the Hubbard U) to the DFT functional to better describe localized d-electrons. icm.edu.plresearchgate.net This approach has been used in systems containing Mn to achieve better agreement with experimental data for structural, electronic, and magnetic properties. icm.edu.plresearchgate.net For example, in Mn-As-Sb systems, a U value of 3.0 eV applied to Mn 3d electrons was found to provide the best correlation with experimental results. researchgate.net
An even more sophisticated and computationally demanding method is the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT). This method can treat both weakly and strongly correlated electrons on an equal footing. A study on the kagome metal Mn₃Sn used DFT+DMFT to investigate its electronic structure. researchgate.net The calculations revealed that Mn₃Sn has intermediate electronic correlation strength. researchgate.net Importantly, the inclusion of electronic correlations through DMFT shifted the position of predicted Weyl points relative to the Fermi level, which has significant implications for the material's topological properties, such as the anomalous Hall effect. researchgate.net A similar comparative study on the related kagome metal Fe₃Sn also employed DFT, DFT+U, and DFT+DMFT to analyze the impact of electronic correlations on the electronic structure and magnetic properties, highlighting the importance of these advanced methods. researchgate.net
| Material System | Computational Method | Key Finding Related to Correlation |
|---|---|---|
| Mn₃Sn | DFT+DMFT | Intermediate correlation strength; shifts Weyl points near Fermi level. researchgate.net |
| Mn-As-Sb | DFT+U | Best agreement with experiment using Ueff = 3.0 eV for Mn. researchgate.net |
| Fe₃Sn | DFT, DFT+U, DFT+DMFT | Comparative analysis of correlation effects on electronic and magnetic properties. researchgate.net |
| AlN:Mn | DFT+U | Applying U correction changed magnetic behavior. icm.edu.pl |
Advanced Research Topics and Emerging Academic Applications
Spintronics Research with Mn-Sn Materials
Manganese-tin (Mn-Sn) materials are at the forefront of advanced materials research, particularly in the field of spintronics. This area of electronics focuses on utilizing the intrinsic spin of electrons, in addition to their charge, to develop next-generation devices. The unique magnetic and electronic properties of Mn-Sn compounds make them promising candidates for creating more efficient and powerful electronic components.
Magnetic semiconductors are materials that combine the properties of both semiconductors and ferromagnets, making them essential for spintronic applications. wikipedia.org The goal is to create materials where a spin-polarized current can be controlled, a feature not possible with traditional electronics. wikipedia.org Dilute magnetic semiconductors (DMS), formed by doping a standard semiconductor with magnetic transition metals, are a major focus of this research. wikipedia.orgyoutube.com
Manganese-doped tin dioxide (SnO₂) is one such material that has been investigated as a potential DMS. researchgate.net Research has shown that doping SnO₂ with transition metal ions like manganese can induce ferromagnetic properties. researchgate.net These materials are appealing due to their potential for room-temperature ferromagnetism, high chemical stability, and high carrier density. researchgate.net The ferromagnetic behavior in these materials is believed to be mediated by charge carriers. wikipedia.org The introduction of manganese into the SnO₂ lattice creates spin-splitting defect states within the band gap, leading to the formation of a magnetic moment. researchgate.net The interaction between these magnetic moments can result in long-range ferromagnetic ordering. researchgate.net
| Material | Reported Curie Temperature (Tc) | Key Characteristics |
|---|---|---|
| Manganese-doped tin dioxide (Mn-doped SnO₂) | ~340 K | Exhibits room-temperature ferromagnetism, n-type behavior, and high chemical stability. wikipedia.orgresearchgate.net |
| Manganese-doped tin diselenide (Mn-doped SnSe₂) | ~66 K | Shows ferromagnetic order and a spin-glass state at lower temperatures, providing a platform for studying 2D magnetism. arxiv.org |
Certain manganese-tin alloys, particularly Mn₃Sn, have been identified as topological Weyl semimetals. arxiv.orgaip.org These materials possess unique electronic structures characterized by the presence of Weyl points—points where conduction and valence bands cross linearly in momentum space. arxiv.orgmpg.de These Weyl points act as sources or sinks of Berry curvature, which can be thought of as an effective magnetic field in momentum space, leading to exotic transport phenomena. aip.orgmpg.de
Mn₃Sn is a noncollinear antiferromagnet with a triangular spin structure. aip.orgaps.org Despite having a negligible net magnetization, it exhibits a large anomalous Hall effect (AHE) at room temperature, a phenomenon typically associated with ferromagnets. arxiv.orgaip.orgaps.org This effect is attributed to the non-zero Berry curvature generated by the Weyl nodes near the Fermi level. arxiv.orgaip.orgarxiv.org The material's chiral antiferromagnetism is essential for the existence and location of these Weyl points. arxiv.orgmpg.de The topological Hall effect (THE) has also been observed in Mn₃Sn, suggesting the presence of noncoplanar chiral spin structures, which are of great interest for spintronics. acs.orgaip.orgaip.org
| Property | Description | Significance |
|---|---|---|
| Crystal Structure | Hexagonal (space group P6₃/mmc), with Mn atoms forming a Kagome-type lattice. mpg.deaps.orgaip.org | Underpins the noncollinear antiferromagnetic ordering. |
| Magnetic Structure | Noncollinear inverse triangular antiferromagnetic spin state above ~270 K. aip.orgmdpi.com | Breaks time-reversal symmetry, allowing for the existence of Weyl points and the AHE. aip.org |
| Anomalous Hall Effect (AHE) | Exhibits a large AHE at room temperature despite near-zero net magnetization. arxiv.orgaps.org | Indicates the presence of Weyl fermions and significant Berry curvature. arxiv.orgaip.org |
| Topological Hall Effect (THE) | Observed over a broad temperature range, tunable by film thickness. aip.orgaip.orgosti.gov | Suggests the formation of topological spin textures like skyrmions. aip.orgmdpi.com |
The novel properties of Mn-Sn materials, especially the antiferromagnetic Weyl semimetal Mn₃Sn, open up possibilities for low-power microelectronic devices. acs.org Spintronic devices theoretically offer near-total spin polarization, which is a significant advantage for efficiency. wikipedia.org The ability to manipulate magnetic states using small external fields or currents is key to reducing power consumption in memory and logic circuits.
The large anomalous Hall effect observed in Mn₃Sn at room temperature is particularly promising for antiferromagnetic spintronic applications. acs.org This effect allows for the electrical readout of the magnetic state without requiring a large net magnetization, which is a major source of energy loss and stray fields in ferromagnetic devices. Researchers have demonstrated that the chiral spin structure of Mn₃Sn can be manipulated by injecting an electrical current, paving the way for the development of Si-based noncollinear antiferromagnetic spintronics. acs.org The unique properties of Mn-Sn compounds could be harnessed for applications in next-generation memory devices and terahertz spintronics. aip.orgmdpi.com
Catalytic Properties and Mechanisms
Compounds containing manganese and tin have demonstrated significant potential as catalysts in various chemical reactions. Their activity often stems from the synergistic effects between the two metals, which can enhance electron transport properties and create active sites for catalysis. tandfonline.com
Photothermal catalysis utilizes light to generate heat locally on the surface of a catalyst, thereby accelerating a chemical reaction. Composites of manganese oxide and tin oxide have shown promise in this area. For instance, manganese oxide (MnOₓ) clusters supported on antimony-doped tin oxide (ATO) nanocrystals act as an effective photothermal catalyst. oup.com
In this system, the ATO nanocrystals exhibit strong and broad absorption in the near-infrared (NIR) region due to localized surface plasmon resonance (LSPR). oup.com When irradiated with NIR light, the LSPR effect generates significant heat on the catalyst's surface, which drastically increases the catalytic activity of the MnOₓ clusters. oup.com This enhanced activity has been demonstrated in the degradation of environmental pollutants like 2-naphthol (B1666908) in water. oup.com The proposed mechanism involves the oxidation of the pollutant by Mn⁴⁺ ions, which are then regenerated by dissolved oxygen, with the entire process being accelerated by the photothermally generated heat. oup.com Similarly, Sn-doped MnO₂ has been shown to be an efficient catalyst for the reduction of 4-nitrophenol. bohrium.com
Photocatalytic water oxidation, the process of splitting water into oxygen, protons, and electrons using light energy, is a cornerstone of artificial photosynthesis for producing solar fuels. rsc.orgnih.gov Nature performs this reaction with remarkable efficiency in Photosystem II, using a manganese-calcium oxide cluster known as the oxygen-evolving complex (OEC). rsc.orgacs.orgrsc.org This has inspired extensive research into synthetic manganese-based catalysts, particularly manganese oxides (MnOₓ), for water oxidation. rsc.orgnih.gov
The catalytic cycle involves a series of oxidation states of manganese, with Mn(III) and Mn(IV) species being crucial for the oxygen evolution step. nih.govresearchgate.net Researchers have developed various forms of manganese oxides, including nanostructured clusters, that can act as water-oxidizing catalysts. nih.govrsc.org These synthetic catalysts aim to mimic the function of the natural OEC, providing a robust and affordable means to extract electrons from water. rsc.orgnih.gov While many of these studies focus on pure manganese oxides, the principles are applicable to mixed-metal systems, where elements like tin could be used to modify and improve the catalytic properties. For example, Mn-Mo-Sn oxide anodes have been explored for oxygen evolution in seawater electrolysis. researchgate.net The ultimate goal is to integrate these catalysts into devices that can produce hydrogen or reduce carbon dioxide using sunlight and water. rsc.orgacs.org
Heterogeneous Catalysis (e.g., MnTUD-1)
Manganese-containing mesoporous silica (B1680970), specifically MnTUD-1, has been identified as a promising heterogeneous catalyst. The synthesis of MnTUD-1 involves the incorporation of manganese into the silica matrix of TUD-1, a mesoporous material, utilizing triethanolamine (B1662121) as a templating agent. This process allows for the creation of catalytically active sites within a high-surface-area support.
The characterization of MnTUD-1 reveals that at a Si/Mn ratio of 115, the material is mesoporous with manganese tetrahedrally coordinated within the silica framework. However, at higher manganese loadings, such as Si/Mn ratios of 44 and 18, nanoparticles of manganese oxides become visible. Spectroscopic analysis indicates that the manganese atoms in MnTUD-1 exist in +2 or +3 oxidation states.
In the realm of liquid-phase oxidation, MnTUD-1 has demonstrated significant catalytic activity. One notable application is the oxidation of ethylbenzene (B125841) using tert-butyl hydroperoxide (TBHP) as the oxidant. The efficiency of this catalytic process is influenced by several parameters, including the reaction time, the Si/Mn ratio of the catalyst, the choice of oxidant, and the solvent used. Research has shown that MnTUD-1 catalysts are highly stable against the leaching of manganese and exhibit greater activity in the liquid-phase epoxidation of styrene (B11656) and trans-stilbene (B89595) compared to other catalysts like MnMCM-41 or MnSBA-15. tandfonline.com The isolated, uncoupled manganese species within the framework are thought to be the primary active sites for this catalytic activity. tandfonline.com
The catalytic performance of MnTUD-1 in the oxidation of ethylbenzene is also dependent on the solvent. Studies have shown varying degrees of ethylbenzene conversion and product selectivity with different solvents. For instance, the conversion of ethylbenzene and the selectivity towards acetophenone (B1666503) can be significantly affected by the polarity and coordinating ability of the solvent.
Table 1: Effect of Si/Mn Ratio on MnTUD-1 Catalyst Properties
| Si/Mn Ratio | Manganese State |
| 115 | Tetrahedrally coordinated Mn |
| 44 | Nanoparticles of manganese oxides |
| 18 | Nanoparticles of manganese oxides |
Kinetic Modeling of Combustion Inhibition (Mn and Sn species in flames)
The introduction of manganese and tin compounds into flames has been shown to inhibit combustion, and kinetic modeling plays a crucial role in understanding the underlying chemical mechanisms. Experimental studies on the influence of compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) and tetramethyltin (B1198279) (TMT) on the burning velocity of methane/air flames have provided valuable data for the development and validation of these models. nii.ac.jpnih.gov
These studies have demonstrated that both manganese and tin-containing compounds act as effective flame inhibitors. nii.ac.jp The inhibition efficiency of MMT is notable, being roughly half that of iron pentacarbonyl, while TMT is significantly less effective than MMT but still about twice as effective as CF3Br. nii.ac.jpnih.gov Under certain conditions, a loss of effectiveness for both MMT and TMT has been observed, which is attributed to the formation of particles. nii.ac.jpnih.gov
Kinetic models for combustion inhibition by these species focus on the gas-phase reactions of manganese and tin compounds with flame radicals, such as H and OH.
For tin, the inhibition mechanism primarily involves the following key reactions nii.ac.jpresearchgate.net:
The association reaction: H + SnO + M ↔ SnOH + M
Catalytic recombination cycle:
SnOH + H ↔ SnO + H₂
SnOH + OH ↔ SnO + H₂O
The predominant tin-containing species in the flame zone is SnO. researchgate.net
For manganese, the proposed inhibition mechanism includes the following reactions nii.ac.jpnih.govresearchgate.net:
MnO + H₂O ↔ Mn(OH)₂
Mn(OH)₂ + H ↔ MnOH + H₂O
MnOH + OH (or H) ↔ MnO + H₂O (or H₂)
Table 2: Key Species in Flame Inhibition by Manganese and Tin
| Element | Key Inhibiting Species |
| Tin | SnO, SnOH |
| Manganese | MnO, MnOH, Mn(OH)₂ |
Magnetic Refrigeration and Caloric Effects
Magnetocaloric Effect (MCE) in Mn-Sn Alloys
Manganese-tin alloys, particularly those with compositions like Ni-Mn-Sn, are notable for exhibiting a significant magnetocaloric effect (MCE), which is the thermal response of a material to an applied magnetic field. acs.orgmdpi.comnih.gov A particularly interesting phenomenon observed in some ferromagnetic Ni-Mn-Sn alloys is the inverse MCE. acs.orgmdpi.comnih.gov In contrast to conventional MCE where the material heats up upon the application of a magnetic field, the inverse MCE leads to cooling. acs.orgmdpi.comnih.gov
This giant inverse MCE originates from a martensitic phase transformation that alters the magnetic exchange interactions due to changes in the lattice parameters. acs.orgnih.gov The entropy change in these Ni-Mn-Sn alloys can be as substantial as that seen in giant MCE materials, but with the opposite sign. acs.orgnih.gov For instance, in Ni-Mn-Sn alloys, a magnetic entropy change (ΔS) of 18 J/kg·K at 5 T has been reported. researchgate.net In Ni50Mn33Cu2Sn15, the maximum ΔS reaches 13.5 J/kg·K under a magnetic field change from 0 to 5 T. researchgate.net Directional solidification of Ni45Mn44Sn11 has resulted in a ΔS of 25.8 J kg⁻¹ K⁻¹ under a 5 T magnetic field change. researchgate.net
The magnitude of the MCE is strongly dependent on the nature of the magnetic transitions in the material. A large MCE is often associated with a first-order magnetic transition. researchgate.net In some Ni-Mn-In-Sb alloys, the magnetic entropy change has been enhanced to 36.2 J kg⁻¹ K⁻¹ under a 5 T field through directional solidification. researchgate.net
Table 3: Magnetic Entropy Change in Various Mn-Sn Based Alloys
| Alloy Composition | Magnetic Field Change (T) | Maximum Magnetic Entropy Change (ΔS) (J/kg·K) |
| Ni-Mn-Sn | 5 | 18 researchgate.net |
| Ni50Mn33Cu2Sn15 | 5 | 13.5 researchgate.net |
| Ni45Mn44Sn11 (Directionally Solidified) | 5 | 25.8 researchgate.net |
| Ni50Mn36In5Sb9 (Directionally Solidified) | 5 | 36.2 researchgate.net |
Elastocaloric Effect (eCE)
In addition to the magnetocaloric effect, manganese-tin alloys, specifically Ni-Mn-based Heusler alloys, also exhibit a significant elastocaloric effect (eCE). perkinelmer.com The eCE is a thermal response to a change in mechanical stress, where the material's temperature changes upon the application or removal of a uniaxial stress under adiabatic conditions. perkinelmer.com
A combined study of both elastocaloric and magnetocaloric effects in a Ni-Mn-Sn(Cu) alloy revealed that the eCE is conventional, meaning the material heats up upon the application of stress and cools upon its removal. perkinelmer.com This is in contrast to the inverse MCE observed in the same material. perkinelmer.com The elastocaloric effect in this alloy was found to occur in two steps, which is attributed to the interplay between the martensitic and incipient magnetic transitions. perkinelmer.comh2.pl
For a polycrystalline Ni-Mn-Sb-Co magnetic shape memory alloy, a stress-induced entropy change of ΔS = 21 J/kg·K was determined for a maximum applied stress of 100 MPa. In Cu-Al-Mn shape memory alloys, an adiabatic temperature change (ΔTad) of 3.9 K was observed upon unloading from a 4% strain. Furthermore, a columnar-grained Cu71Al17.5Mn11.5 shape memory alloy exhibited a maximum adiabatic ΔT of 16.5 K.
The differing responses to magnetic and mechanical fields are due to their opposing effects on the stability of the parent phase of the alloy. While an applied magnetic field stabilizes the high-temperature parent phase, an applied stress reduces its stability. perkinelmer.com
Development of Smart Magnetic Actuators (e.g., Magnetic Shape Memory Alloys)
Manganese-tin-containing alloys, particularly Ni-Mn-Sn based ferromagnetic shape memory alloys (FSMAs), are being actively researched for their potential in the development of smart magnetic actuators. These materials can produce motion and forces when subjected to moderate magnetic fields, making them attractive for applications where fast and precise actuation is required.
The actuation mechanism in these FSMAs is based on the magnetic field-induced reverse martensitic transformation. This property gives rise to a large magnetic induced strain, which is the basis for their use as actuators. The ability to be stimulated by an external magnetic field allows for a much faster response compared to conventional shape memory alloys that are thermally actuated.
A significant area of research is "strain engineering," which is an effective strategy to dynamically tune the working temperature range of these alloys. For example, in Ni-Co-Mn-Sn alloys, the application of a small biaxial strain (from 1.5% to -1.5%) can achieve a wide working temperature range of 200 K (from 151 K to 356 K). This tunability is crucial for practical applications where the operating environment may vary. First-principles calculations have been employed to systematically study the influence of strain on the structures, martensitic phase transformation, and magnetic properties of these alloys.
The development of Ni-Mn-Sn FSMAs with high working temperatures is also a key research focus. By combining element doping (e.g., with Co) and the application of biaxial strain, it is possible to achieve a wide operating temperature range suitable for high-temperature environments. For instance, a Ni14Co2Mn13Sn3 alloy under a biaxial strain of -1.0% to 1.5% can have a working temperature range of 181-384 K.
Interface Phenomena and Composite Materials Research
Research into interface phenomena in manganese-tin systems has largely focused on thin films and multilayer structures, where the interface plays a critical role in determining the material's magnetic and transport properties. The fabrication of non-collinear antiferromagnetic Mn3Sn thin films has been a subject of interest due to their large anomalous Hall effect, which originates from the non-trivial Berry curvature of their electronic structure. The crystal orientation of these thin films, which is influenced by the choice of substrate and underlayers, has a significant impact on their magneto-transport properties.
In MnSn multilayers, strong interlayer ferromagnetic coupling has been shown to be essential for enhancing the Curie temperature. First-principles calculations and Monte Carlo simulations have demonstrated that the Curie temperature can be significantly increased from a monolayer to a bilayer configuration due to these interlayer interactions. nih.gov This suggests that engineering the interfaces in multilayer structures is a viable approach to tailor the magnetic properties of two-dimensional materials for high-temperature applications. nih.gov
In the context of composite materials, studies have investigated the effect of tin additives on the microstructure and magnetic properties of manganese-zinc ferrites. The addition of SnO2 can influence the initial permeability, resistivity, and high-frequency power loss of these ferrite (B1171679) materials. The formation of a liquid phase of SnO during sintering can improve the homogeneity and densification of the composite.
Furthermore, research on manganese-doped tin oxide (SnO2) nanoparticles has shown that the introduction of manganese can induce room temperature ferromagnetism in the otherwise diamagnetic SnO2. The magnetic properties, such as magnetization, retentivity, and coercivity, are dependent on the manganese content. This indicates that the interface between the manganese dopant and the tin oxide host lattice is crucial in establishing the magnetic ordering.
Defect Chemistry and its Role in Functionality
The deliberate introduction and control of crystallographic defects, a practice known as defect engineering, is a powerful strategy for tuning the functional properties of materials. In manganese-tin (Mn-Sn) compounds and alloys, the type, concentration, and interaction of point defects—such as vacancies, interstitials, and antisite defects—play a critical role in dictating their electronic, magnetic, mechanical, and thermal characteristics. Understanding the defect chemistry of these materials is therefore paramount for their application in advanced technologies.
Crystallographic defects disrupt the perfectly ordered arrangement of atoms in a crystal lattice, leading to localized changes in the electronic and structural environment. mdpi.com These imperfections can be thermodynamically driven, forming during synthesis or heat treatment, or they can be introduced extrinsically through processes like doping or irradiation. arxiv.org The stability and concentration of these defects are governed by their formation energies and the chemical potentials of the constituent elements. tandfonline.com
In Mn-Sn systems, the interplay between different defect types can be complex. For instance, the presence of manganese can significantly enhance the diffusion of vacancies in alloys due to manganese's unique 3d electron interactions, which can influence nearly all physical and mechanical properties of the material. arxiv.org The following sections delve into specific types of defects in manganese-tin compounds and their profound impact on functionality.
Vacancies, Interstitials, and their Influence
Vacancies (missing atoms from a lattice site) and interstitials (atoms occupying a site between regular lattice positions) are fundamental point defects that can significantly alter the properties of Mn-Sn alloys.
Manganese vacancies, in particular, have been shown to be influential. In manganese-containing oxides, Mn vacancies can be induced by doping with other elements. These vacancies can reduce the diffusion resistance for ions within the material, thereby improving migration kinetics. This has been observed to prevent the rapid degradation of performance in electrochemical applications by helping to maintain the structural integrity of the material during ion insertion and extraction cycles.
Recent theoretical studies have highlighted the unique role of manganese in influencing vacancy diffusion in a wide range of metals. The exceptionally large effective intra-elemental 3d electron interactions of manganese can surpass the Coulomb attraction induced by a vacancy, disrupting the electron screening effect and significantly enhancing vacancy diffusion. arxiv.org This intrinsic property of manganese suggests that vacancies in Mn-Sn alloys are likely to have high mobility, which can have significant implications for processes like creep, sintering, and phase transformations.
Interstitial defects, where an atom occupies a non-lattice site, are also crucial. In the context of complex intermetallics like Heusler alloys, which include Mn-Sn based compositions, interstitial atoms can be the most energetically stable point defects. tudelft.nl The presence of interstitial defects can modify the electronic structure by altering the position of the Fermi level within the band gap and changing the band gap value itself. tudelft.nl This provides a mechanism for tuning the electronic and thermoelectric properties of these materials. For example, in some half-Heusler alloys, interstitial defects are believed to be decisive in determining their thermoelectric characteristics. tudelft.nl
The table below summarizes the general influence of vacancies and interstitials on the properties of manganese-containing materials.
| Defect Type | General Influence on Functionality | Relevant Manganese-Tin System Context |
| Manganese Vacancy | Can enhance ionic diffusion by reducing electrostatic barriers. researchgate.net May play a dominant role in magnetoelectric transport properties. mdpi.com | In Mn-Sn based compounds for electrochemical applications, Mn vacancies could improve ion transport kinetics and cycling stability. |
| Tin Vacancy | In tin-based perovskites, Sn vacancies are linked to higher hole density, influencing electronic and ionic transport. | Could be a factor in tuning the charge carrier concentration in semiconducting Mn-Sn phases. |
| Interstitial Atoms | Can modify the electronic band structure, including the Fermi level and band gap. tudelft.nl May be the most stable type of point defect in some intermetallic structures. tudelft.nl | In complex Mn-Sn intermetallics like Heusler alloys, interstitials could be used to tailor thermoelectric properties. |
Antisite Defects and their Functional Consequences
Antisite defects, where atoms of different elements exchange their lattice positions, are particularly prevalent and consequential in ordered intermetallic compounds such as Mn-Sn based Heusler alloys. The degree of atomic ordering and the presence of antisite defects can be controlled by synthesis conditions and thermal treatments, offering a direct route to manipulate the material's functionality.
In Ni-Mn-Sn Heusler alloys, for example, antisite disorder between Mn and Sn atoms is a key factor. A systematic study of quenched and temper-annealed Ni₂₋ₓMn₁₊ₓSn alloys revealed the formation of Mn₃Sn-type structural defects caused by antisite disorder between Mn and Sn atoms on their respective sublattices. arxiv.org This disorder can lead to phase segregation upon annealing, where the defects coalesce to form distinct phases. arxiv.org
The functional consequences of antisite defects in Mn-Sn containing Heusler alloys are most pronounced in their magnetic and electronic transport properties.
Magnetic Properties: Antisite disorder can introduce competing magnetic interactions. For instance, the swapping of atomic positions can lead to antiferromagnetic interactions in an otherwise ferromagnetic material, resulting in magnetic frustration and potentially glassy magnetic behavior. researchgate.net The total magnetic moment of the alloy is highly sensitive to the local atomic environment, which is directly altered by antisite defects. arxiv.orgresearchgate.net
Electronic Transport Properties: The presence of antisite disorder can significantly affect the electronic structure. In some quaternary Heusler alloys containing Mn and Sn, partial antisite disorder has been linked to the emergence of an anomalous Hall effect, which is driven by the intrinsic Berry curvature of the electronic bands. umn.edu This highlights a complex relationship between structural disorder and electronic behavior. umn.edu Furthermore, antisite disorder can influence the electrical resistivity of the material. umn.edu
The table below details the observed effects of antisite disorder in Mn-Sn and related systems.
| Defect Type | System | Observed Functional Consequence |
| Mn-Sn Antisite Disorder | Ni₂₋ₓMn₁₊ₓSn | Formation of Mn₃Sn-type structural defects, leading to phase segregation upon annealing. arxiv.org |
| Mn-Sn Antisite Disorder | Ni₂MnSn | Influences the vibrational density of states and local magnetic moments. arxiv.org |
| Co-Mn/Fe-Sn Antisite Disorder | CoFeMnSn | Linked to the anomalous Hall effect and influences electrical resistivity. umn.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
